4-Bromo-3-methylbenzoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXGJCNXMPLCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427386 | |
| Record name | 4-bromo-3-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-25-4 | |
| Record name | 4-Bromo-3-methylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-3-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-3-methylbenzoyl chloride CAS number
An In-depth Technical Guide to 4-Bromo-3-methylbenzoyl Chloride for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 21900-25-4), a key building block in modern synthetic organic chemistry.[1][2][3] With its distinct substitution pattern on the benzene ring, this acyl chloride serves as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. This document delves into its physicochemical properties, established synthetic routes, mechanistic insights, and critical applications in drug discovery. Detailed experimental protocols and safety considerations are also provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.
Core Physicochemical Properties
This compound is a bifunctional molecule, featuring a highly reactive acyl chloride group and a substituted aromatic ring. This combination of functionalities makes it a valuable synthon for introducing the 4-bromo-3-methylbenzoyl moiety into a target structure. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 21900-25-4 | [1] |
| Molecular Formula | C₈H₆BrClO | [1][2][4] |
| Molecular Weight | 233.49 g/mol | [1][2] |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)Cl)Br | [3][4] |
| InChIKey | PVXGJCNXMPLCJU-UHFFFAOYSA-N | [4] |
| Physical Form | Solid or liquid | [5] |
| Purity | Typically ≥95.0% | [1] |
Synthesis and Mechanism of Formation
The primary and most efficient method for the preparation of this compound is the chlorination of its corresponding carboxylic acid, 4-bromo-3-methylbenzoic acid. This transformation is a cornerstone of organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Causality of Reagent Choice:
-
Thionyl Chloride (SOCl₂): This reagent is often preferred in industrial-scale synthesis due to its cost-effectiveness. The reaction mechanism involves the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). A key advantage is that the byproducts are gaseous, which simplifies purification as they can be easily removed from the reaction mixture.
-
Oxalyl Chloride ((COCl)₂): For laboratory-scale or high-purity applications, oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is an excellent choice.[6][7] The reaction proceeds under milder conditions than with thionyl chloride and also produces only gaseous byproducts (CO, CO₂, HCl), facilitating a clean reaction and straightforward workup.
Generalized Synthetic Pathway
Caption: Synthesis of this compound from its carboxylic acid precursor.
Role in Drug Discovery and Medicinal Chemistry
Acyl chlorides are fundamental reactive intermediates in pharmaceutical synthesis, primarily used for forming amide and ester bonds—two of the most common linkages in active pharmaceutical ingredients (APIs).[8] this compound is particularly valuable because the substituents on the phenyl ring (bromo and methyl groups) provide specific steric and electronic properties that can be crucial for a molecule's biological activity and metabolic stability.
-
Scaffold Elaboration: It serves as a "scaffold decorator," allowing medicinal chemists to attach the 4-bromo-3-methylbenzoyl group to a core molecule containing a nucleophilic handle (like an amine or alcohol). This process is central to structure-activity relationship (SAR) studies, where modifications to a lead compound are made to optimize its potency, selectivity, and pharmacokinetic profile.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. This has become an increasingly recognized strategy in rational drug design.[9]
-
Metabolic Stability: The presence of a halogen like bromine can influence the metabolic fate of a drug molecule, sometimes blocking sites of oxidative metabolism and thereby increasing the drug's half-life.[6][9]
While specific drugs derived directly from this reagent are proprietary, its utility is analogous to other substituted benzoyl chlorides used in the synthesis of NSAIDs, kinase inhibitors, and other therapeutic agents.[8][10]
Experimental Protocol: Amide Synthesis
This section provides a self-validating, step-by-step methodology for a representative acylation reaction: the synthesis of an amide using this compound and a primary amine.
Objective: To synthesize N-alkyl-4-bromo-3-methylbenzamide.
Materials:
-
This compound
-
Primary Amine (e.g., benzylamine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as TEA (1.2 equivalents) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise over 15-20 minutes. Causality: The reaction is exothermic, and slow addition at low temperature prevents side reactions. The base (TEA) is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing:
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ (to remove any unreacted starting acid), and brine (to reduce the amount of water in the organic layer).
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Validation: Purify the crude amide by recrystallization or column chromatography. The structure and purity of the final product should be validated using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow Diagram for Amide Synthesis
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An In-depth Technical Guide to 4-Bromo-3-methylbenzoyl chloride: Properties, Reactivity, and Applications
This technical guide provides a comprehensive overview of 4-Bromo-3-methylbenzoyl chloride, a key chemical intermediate for professionals in the fields of pharmaceutical research, drug development, and fine chemical synthesis. This document delves into its core physical and chemical properties, analyzes its reactivity based on its unique substitution pattern, and provides practical, field-proven insights for its application in organic synthesis.
Core Chemical Identity and Physical Properties
This compound, with CAS Number 21900-25-4, is a disubstituted benzoyl chloride. The presence of the highly reactive acyl chloride group makes it a valuable acylating agent, while the bromo and methyl substituents on the aromatic ring provide sites for further functionalization and modulate the compound's reactivity.
Physicochemical Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆BrClO | [1][2] |
| Molecular Weight | 233.49 g/mol | [1] |
| CAS Number | 21900-25-4 | [1] |
| Appearance | Not specified; likely a colorless to light yellow liquid or low-melting solid. | Inferred from analogous compounds |
| Boiling Point | 145 °C at 20 mmHg | [3] |
| Melting Point | Data not available. For comparison, Methyl 4-bromo-3-methylbenzoate has a melting point of 38-44 °C. | |
| Density | Data not available. For comparison, 4-methylbenzoyl chloride has a density of 1.170 g/mL.[4] | |
| Flash Point | 121.2 °C | [3] |
| Solubility | Quantitative data is not available. Qualitatively, it is expected to be soluble in common aprotic organic solvents (e.g., Dichloromethane, THF, Toluene) and reactive with protic solvents (e.g., water, alcohols).[5] | |
| Moisture Sensitivity | Moisture sensitive. | [1] |
Chemical Structure
The structural arrangement of the atoms dictates the molecule's reactivity and spectroscopic signature.
Caption: Structure of this compound.
Spectroscopic Characterization Profile
Definitive spectroscopic data for this compound is not widely published. However, a reliable profile can be predicted based on the analysis of its functional groups and substitution patterns, supported by data from analogous compounds such as 4-bromobenzoyl chloride and 3-methylbenzoyl chloride.[6][7]
-
¹H NMR: The spectrum is expected to show three signals in the aromatic region (typically 7.0-8.5 ppm). The proton ortho to the carbonyl group will likely be the most downfield. The methyl group will appear as a singlet in the aliphatic region, typically around 2.4-2.6 ppm.
-
¹³C NMR: The carbonyl carbon is the most deshielded, with an expected chemical shift in the range of 165-170 ppm.[8] Aromatic carbons will appear between 120-145 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbon will have a signal around 20-22 ppm.[9]
-
IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride is expected between 1750 and 1800 cm⁻¹. Additional bands corresponding to C-Br, C-Cl stretches, and aromatic C=C and C-H vibrations will also be present.[10][11]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the high electrophilicity of its carbonyl carbon, making it an excellent acylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Electronic Effects of Substituents
The reactivity of the benzoyl chloride moiety is modulated by the electronic properties of the substituents on the aromatic ring.[12]
-
Methyl Group (-CH₃): Located at the meta position relative to the acyl chloride, the methyl group is a weak electron-donating group through an inductive effect (+I). This slightly increases the electron density on the carbonyl carbon, potentially making it marginally less reactive towards nucleophiles compared to unsubstituted benzoyl chloride.[13]
-
Bromo Group (-Br): Situated at the para position, the bromo group exerts two opposing effects: a deactivating inductive effect (-I) and an activating resonance effect (+M). For electrophilic aromatic substitution, the -I effect typically dominates, but in the context of nucleophilic attack at the carbonyl carbon, the net effect is a withdrawal of electron density, which enhances the electrophilicity of the carbonyl carbon and increases reactivity.[14]
The combined influence of these groups makes this compound a reactive species, readily undergoing reactions with a variety of nucleophiles.
Caption: General mechanism for nucleophilic acyl substitution.
Application in Synthesis: A Self-Validating Protocol
A primary application of this compound is in the synthesis of amides, which are prevalent structures in many active pharmaceutical ingredients (APIs). The following protocol describes a robust and widely applicable method for amide bond formation using a Schotten-Baumann-type reaction.[15]
Protocol: Synthesis of N-Aryl-4-bromo-3-methylbenzamide
This protocol provides a reliable method for coupling this compound with a representative aromatic amine.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Amine Solution Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
This protocol is self-validating as the progress can be monitored by TLC, and the final product can be characterized by standard spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-Aryl Amides.
Safety and Handling
As a reactive acyl chloride, this compound must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[3] It is harmful if swallowed or inhaled.
-
Precautions: Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. Handle under an inert atmosphere (e.g., argon or nitrogen) due to its moisture sensitivity.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.
Conclusion
This compound is a versatile and reactive intermediate with significant potential in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility is defined by the electrophilic nature of the acyl chloride group, modulated by the electronic effects of the bromo and methyl substituents. A thorough understanding of its physical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.
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BenchChem. (2025). Unveiling Substituent Effects: A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides. Link
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Deakyne, C. A., & Meot-Ner (Mautner), M. (2000). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society, 122(18), 4411–4419. Link
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Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Link
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An In-Depth Technical Guide to 4-Bromo-3-methylbenzoyl chloride: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 4-Bromo-3-methylbenzoyl chloride (CAS No. 21900-25-4), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, core reactivity, and critical applications, grounding all claims in established scientific protocols and literature.
Introduction: A Versatile Bifunctional Building Block
This compound is a substituted aromatic acyl chloride. Its structure is strategically important in organic synthesis due to the presence of two distinct reactive sites: the highly electrophilic acyl chloride group and the bromo-substituted aromatic ring. This bifunctional nature allows for sequential, orthogonal reactions. The acyl chloride is primed for nucleophilic acyl substitution to form amides, esters, and ketones, while the aryl bromide is a classic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. This versatility makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its safe and effective use in experimental design. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 21900-25-4 | [3][4] |
| Molecular Formula | C₈H₆BrClO | [3][4][5] |
| Molecular Weight | 233.49 g/mol | [3][4] |
| Appearance | Solid (typically) | [3] |
| Melting Point | 38-44 °C | |
| Boiling Point | 90-94 °C | |
| Moisture Sensitivity | Reacts with water | [6][7] |
| InChI Key | PVXGJCNXMPLCJU-UHFFFAOYSA-N | [5] |
Note: Physical properties such as melting and boiling points can vary slightly based on purity.
Synthesis of this compound
The most direct and industrially scalable synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 4-bromo-3-methylbenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.[8][9]
Causality of Reagent Choice:
-
Thionyl Chloride (SOCl₂): This reagent is highly effective for converting carboxylic acids to acyl chlorides.[9] The reaction mechanism proceeds through a chlorosulfite intermediate, which is a superior leaving group compared to the hydroxyl group.[10]
-
Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[9] Their continuous removal from the reaction mixture via venting to a scrubber drives the equilibrium toward the product, ensuring a high conversion rate in accordance with Le Châtelier's principle.
Experimental Protocol: Synthesis via Thionyl Chloride
-
Setup: A dry, two-necked round-bottom flask is equipped with a magnetic stir bar and a reflux condenser. The condenser outlet is connected to a gas trap or scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced. The entire apparatus must be thoroughly dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.[11]
-
Charging the Flask: The flask is charged with 4-bromo-3-methylbenzoic acid (1.0 equivalent).
-
Reagent Addition: Thionyl chloride (approximately 2.0 equivalents) is added to the flask.[11] A solvent such as dichloromethane or toluene can be used, although thionyl chloride can often serve as both reagent and solvent.
-
Reaction: The mixture is heated to reflux (the oil bath temperature is typically around 80-85 °C) and stirred for 2-4 hours.[4][11] Reaction progress can be monitored by the cessation of gas evolution.
-
Workup: After cooling to room temperature, the excess thionyl chloride is removed by distillation or under reduced pressure.[11]
-
Purification: The crude this compound product is then purified by vacuum distillation to yield the final, high-purity compound.[12]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Considerations
As an acyl chloride, the compound's reactivity is dominated by the electrophilic carbon atom of the carbonyl group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[13][14]
Key Reactions:
-
Amide Formation: Reaction with primary or secondary amines is one of the most common and vital transformations. This reaction is fundamental in synthesizing active pharmaceutical ingredients (APIs). A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.[8]
-
Esterification: Reaction with alcohols yields the corresponding esters. This reaction is often catalyzed by a base like pyridine.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic rings, forming a new carbon-carbon bond and creating complex ketone structures.[2]
Reaction Scheme Diagram
Caption: Key reactions of this compound.
Applications in Drug Discovery and Development
The structural motifs derived from this compound are present in numerous compounds explored in medicinal chemistry. The introduction of the bromo-methyl-benzoyl moiety can influence a molecule's pharmacological profile by altering its size, lipophilicity, and electronic properties, which can enhance binding affinity to biological targets.[15]
While specific FDA-approved drugs containing this exact fragment are not prominently cited, its utility is evident in the synthesis of investigational compounds and as a crucial intermediate. For instance, related benzoyl chlorides are instrumental in creating NSAIDs and other therapeutic agents.[2] The bromine atom, in particular, serves as a key functional group for late-stage diversification using Suzuki, Buchwald-Hartwig, or other cross-coupling reactions, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[3][6][7]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3]
-
Storage: The compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container in a cool, dry place away from moisture and incompatible materials like strong bases and alcohols.[6][7]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water after removing contaminated clothing.[3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[3][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Conclusion
This compound is a high-value synthetic intermediate whose utility is defined by its dual reactivity. Its straightforward synthesis and predictable reactivity in nucleophilic acyl substitutions and cross-coupling reactions make it a reliable tool for medicinal chemists and process scientists. A thorough understanding of its properties, synthesis, and handling protocols is essential for leveraging this versatile building block to its full potential in the complex landscape of modern organic synthesis and drug discovery.
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-
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Introduction: The Strategic Role of a Functionalized Acyl Chloride
An In-Depth Technical Guide to 4-Bromo-3-methylbenzoyl chloride: Properties, Synthesis, and Applications in Drug Discovery
This compound is a bifunctional organic compound of significant interest to the chemical synthesis and pharmaceutical industries. As a substituted benzoyl chloride, its core utility lies in its acyl chloride group, a highly reactive functional group that serves as an efficient acylating agent. The presence and specific placement of the bromo and methyl substituents on the aromatic ring provide medicinal and process chemists with a tool for introducing a precisely functionalized benzoyl moiety into a target molecule. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its synthesis, characterization, and strategic application in modern drug development.
Physicochemical and Structural Characteristics
The identity and purity of a chemical reagent are paramount for reproducible and successful synthesis. The key properties of this compound are summarized below. Its molecular weight is a critical parameter for stoichiometric calculations in reaction planning.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO | [1][2][3] |
| Molecular Weight | 233.49 g/mol | [1][2][3][4] |
| CAS Number | 21900-25-4 | [1][2] |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)Cl)Br | [5] |
| InChIKey | PVXGJCNXMPLCJU-UHFFFAOYSA-N | [5] |
| Physical Form | Solid or Semi-Solid | [6] |
| Purity | Typically ≥95.0% | [1] |
Synthesis and Mechanistic Insight
The most common and direct method for the preparation of this compound is the chlorination of the corresponding carboxylic acid, 4-bromo-3-methylbenzoic acid. This conversion is a cornerstone of organic synthesis. While several chlorinating agents can be used, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are often preferred in laboratory and industrial settings over reagents like phosphorus pentachloride.
Causality of Reagent Choice: The preference for thionyl chloride or oxalyl chloride is rooted in the purity of the final product and the ease of workup. Both reagents react with the carboxylic acid to produce the desired acyl chloride, with the significant advantage that the byproducts are gaseous (SO₂, HCl, CO, CO₂). This simplifies the purification process immensely, as the volatile byproducts can be easily removed under reduced pressure or with a nitrogen sweep, often leaving a crude product of high purity that may be used directly or further purified by distillation or crystallization.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes a representative lab-scale synthesis. All operations must be performed in a well-ventilated chemical fume hood.
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. The apparatus must be protected from atmospheric moisture by a drying tube (e.g., filled with CaCl₂).
-
Charging the Flask: Add 4-bromo-3-methylbenzoic acid (1 equivalent) to the flask.
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂, typically 2-3 equivalents) to the flask. A solvent such as toluene or dichloromethane is optional but can facilitate the reaction. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction via the Vilsmeier-Haack mechanism.
-
Reaction: Heat the mixture to reflux (typically 70-80°C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Caption: Core acylation reactions of this compound with nucleophiles.
The Role of Substituents in Drug Design
The "decoration" of the phenyl ring with bromo and methyl groups is not arbitrary. These substituents impart specific properties that are highly valuable in medicinal chemistry:
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding affinity and specificity. The introduction of bromine is a recognized strategy in drug design to enhance therapeutic activity. [7]* Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, potentially increasing the half-life of a drug molecule in the body. [7]* Steric and Electronic Influence: The 3-methyl group provides steric bulk and has an electron-donating effect. This, combined with the electron-withdrawing nature of the bromine atom, modulates the reactivity of the aromatic ring in subsequent synthetic steps (e.g., cross-coupling reactions) and influences the overall electronic profile of the final molecule. This level of control is crucial for optimizing a compound's pharmacological properties. [8] This compound serves as a key intermediate in the synthesis of complex molecules, including potential anti-inflammatory drugs, kinase inhibitors, and other therapeutic agents where a substituted benzoyl scaffold is required. [9][10]
Safety, Handling, and Disposal
This compound is a hazardous chemical that demands strict safety protocols. As a corrosive and moisture-sensitive compound, it must be handled with appropriate personal protective equipment (PPE) in a controlled environment.
-
Hazard Classification: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin. [11]* Handling: Always handle in a chemical fume hood to avoid inhalation of vapors. [4][12]Wear chemical-resistant gloves, safety goggles, and a lab coat. [4]The compound is moisture-sensitive and will react with water (hydrolyze) to form the corresponding carboxylic acid and corrosive hydrochloric acid gas. [11][12]Therefore, it should be handled under anhydrous conditions.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents. [11][12]* Spills and Disposal: In case of a spill, evacuate the area. Absorb with an inert, dry material and place in a suitable container for chemical waste disposal. [4]Disposal must be carried out in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic building block for the synthesis of complex, high-value molecules. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile reactivity make it an invaluable tool for researchers and scientists in the pharmaceutical and chemical industries. The specific substitution pattern on the aromatic ring offers a sophisticated method for introducing functionality that can enhance biological activity, metabolic stability, and target specificity, underscoring its importance in the ongoing quest for novel therapeutics.
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An In-depth Technical Guide to the Safe Handling and Management of 4-Bromo-3-methylbenzoyl chloride
Executive Summary: Statement of Hazard
4-Bromo-3-methylbenzoyl chloride is a highly reactive acyl chloride derivative. Its primary hazards stem from its severe corrosivity and high reactivity with water and other nucleophilic substances. Direct contact causes severe burns to the skin, eyes, and respiratory tract.[1] Critically, it reacts vigorously with moisture, including atmospheric humidity, to release hydrogen chloride (HCl) and hydrogen bromide (HBr) gases, which are both corrosive and toxic.[2][3] Therefore, all handling protocols must be executed under strict anhydrous conditions, employing a multi-layered safety approach that combines robust engineering controls, appropriate personal protective equipment (PPE), and well-rehearsed emergency procedures. This guide provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to manage this reagent safely and effectively.
Compound Profile and Core Reactivity
Acyl chlorides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine (-Cl) atom.[3] This substitution dramatically increases the electrophilicity of the carbonyl carbon, making this compound an excellent acylating agent but also highly susceptible to nucleophilic attack.[4]
Key Reactions to Consider:
-
Hydrolysis: Reacts violently with water to form 4-bromo-3-methylbenzoic acid and hydrogen chloride gas.[4] This reaction is exothermic and the rapid generation of HCl gas can cause pressure buildup in sealed containers.
-
Reaction with Alcohols/Amines: Reacts readily with alcohols to form esters and with ammonia or amines to form amides.[5][6] These reactions also produce HCl as a byproduct.
This inherent reactivity dictates all safety and handling considerations. The compound must be treated as both a severe corrosive and a water-reactive chemical.[2][7]
Physicochemical and Hazard Data
The following table summarizes key identification and property data for this compound.
| Property | Value | Source(s) |
| CAS Number | 21900-25-4 | [8] |
| Molecular Formula | C₈H₆BrClO | [8] |
| Molecular Weight | 233.49 g/mol | [8] |
| Physical State | Solid or Liquid (fuming) | [3][8] |
| Density | 1.574 g/cm³ | [8] |
| GHS Hazard Class | Corrosive Solid, Acidic, Organic, N.O.S. (UN3261, Hazard Class 8) | [8] |
| Primary Hazards | Causes severe skin burns and eye damage; Water-reactive; Lachrymator. | [1][2] |
Proactive Safety Measures: Engineering Controls & PPE
A proactive approach to safety is paramount. This involves implementing robust controls to minimize exposure potential before any handling begins.
Engineering Controls
Engineering controls are the first and most effective line of defense, designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All manipulations of this compound must be performed inside a properly functioning chemical fume hood.[9] This protects the user from inhaling corrosive vapors and dusts and provides a physical barrier via the sash.[9]
-
Glove Box (Inert Atmosphere): For highly sensitive reactions or when handling larger quantities, a glove box operating under an inert atmosphere (e.g., nitrogen or argon) is the preferred engineering control.[10][11][12] This definitively prevents reaction with atmospheric moisture, enhancing both safety and experimental integrity.
-
Emergency Equipment: Emergency eyewash stations and safety showers must be immediately accessible and tested regularly.[13] Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE)
PPE is the final barrier between the user and the chemical. The selection must be based on the high corrosivity and reactivity of the compound. Standard laboratory attire is insufficient.[14]
-
Eye and Face Protection: A combination of tight-fitting chemical splash goggles and a full-face shield is mandatory.[9][13][15] The fume hood sash alone does not provide adequate protection from unexpected splashes or vigorous reactions.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves provide adequate protection against minor splashes, but gloves must be inspected for tears before each use and changed immediately upon contamination.[11][16] For extended operations, consider wearing heavier-duty gloves or double-gloving.
-
Body Protection: A chemical-resistant apron or a flame-resistant lab coat should be worn over standard laboratory clothing.[11][15][16] This protects against skin exposure from spills and splashes. Ensure footwear is closed-toed and chemically resistant.
The following diagram illustrates the logical workflow for selecting and implementing appropriate safety controls.
Caption: Workflow for Safety Control Selection and Implementation.
Standard Operating Procedures (SOPs)
Adherence to a strict, pre-defined SOP is critical for mitigating the risks associated with this compound.
Storage Protocol
Proper storage prevents degradation of the reagent and accidental hazardous reactions.
-
Container Integrity: Ensure the container is tightly closed and the cap/liner is intact and not degraded.[1][8]
-
Environment: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[8][13]
-
Moisture Control: Crucially, store away from all sources of water , including sinks, safety showers, and aqueous solutions.[7][10] For long-term storage, placing the primary container inside a secondary container within a desiccator is strongly recommended.[11]
-
Incompatibilities: Segregate from incompatible materials, which include:
Handling and Use Protocol
-
Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned, and emergency spill materials are within arm's reach.[12][17]
-
Inert Atmosphere: Purge all reaction glassware with an inert gas (nitrogen or argon) to remove atmospheric moisture.[12] Use fresh, anhydrous solvents for all reactions and transfers.[7]
-
Dispensing: If the compound is a solid, briefly flush the container with inert gas before opening. Weigh and transfer the solid quickly but carefully to minimize contact with air. Avoid creating dust.[8]
-
Reaction Quenching: When the reaction is complete, any excess acyl chloride must be quenched carefully. This is typically done by slowly adding the reaction mixture to a stirred, cooled solution of a weak base (like sodium bicarbonate solution) or water, always ensuring the quench is performed within the fume hood.
-
Cleanup: Decontaminate all surfaces that may have come into contact with the chemical.[9] Any contaminated tools or glassware should be carefully quenched before cleaning.
Emergency Response Protocol
Immediate and correct action during an emergency can significantly reduce the severity of an incident. Never use water to clean up a spill of pure this compound. [10][18]
Spill Response
-
Alert & Evacuate: Immediately alert personnel in the area. If the spill is large (greater than ~100 mL), evacuate the laboratory and call emergency services.[19][20]
-
Isolate: Restrict access to the spill area.[20]
-
Ventilate: Ensure the fume hood is drawing air to capture any evolving HCl/HBr gas.
-
PPE: Don the appropriate PPE as described in section 3.2 before approaching the spill.[19]
-
Contain & Absorb:
-
Collect Waste: Using non-sparking tools, carefully sweep the absorbed material into a heavy-duty plastic bag or a designated, sealable container.[8][18]
-
Decontaminate: Wipe the spill area with a dry paper towel, then decontaminate the surface with a mild detergent and water solution.[18]
-
Dispose: Label the container with "Hazardous Waste: this compound spill debris" and arrange for pickup through your institution's environmental health and safety office.[18][20]
First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention. | [1][2][8] |
| Eye Contact | Immediately flush eyes with large amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][2][8] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention. | [1][8] |
| Ingestion | DO NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [1][8] |
Fire Response
-
Extinguishing Media: Use a Class D, dry chemical, or carbon dioxide (CO₂) fire extinguisher.[8][10] Alcohol-resistant foam may also be suitable.[8]
-
Critical Precaution: DO NOT USE WATER. [7] The reaction with water will generate flammable and corrosive gases, exacerbating the fire.
-
Hazards: Fires involving this compound will produce highly toxic and corrosive decomposition products, including carbon oxides, hydrogen chloride, hydrogen bromide, and potentially phosgene.[2] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][8]
Waste Management
All waste containing this compound, including spill cleanup materials and empty containers, must be treated as hazardous waste.
-
Disposal: The material must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[8] Do not pour down the drain or mix with other waste streams.[8]
-
Containers: Empty containers should be triple-rinsed with a suitable anhydrous solvent (e.g., dichloromethane or toluene). The rinsate must be collected as hazardous waste. The rinsed container should then be punctured to prevent reuse and disposed of according to institutional guidelines.[8]
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Methodological & Application
Application Note: Friedel-Crafts Acylation using 4-Bromo-3-methylbenzoyl Chloride for the Synthesis of Diaryl Ketones
Abstract
This guide provides a comprehensive technical overview and a detailed experimental protocol for the Friedel-Crafts acylation reaction utilizing 4-Bromo-3-methylbenzoyl chloride. This reaction is a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds and synthesizing substituted diaryl ketones, which are pivotal intermediates in medicinal chemistry and materials science.[1][2] We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step laboratory protocol, provide troubleshooting guidance, and discuss the synthetic utility of the resulting products. This document is intended for researchers, chemists, and drug development professionals seeking to employ this versatile reaction.
Introduction and Scientific Context
The Friedel-Crafts acylation, first reported by Charles Friedel and James Mason Crafts in 1877, is a fundamental electrophilic aromatic substitution (EAS) reaction.[3] It facilitates the attachment of an acyl group to an aromatic ring, yielding a ketone.[4][5][6] This method is generally preferred over the related Friedel-Crafts alkylation because the acyl group deactivates the aromatic ring product, thus preventing undesirable polysubstitution reactions.[3][7]
The reagent of focus, this compound, is a valuable bifunctional building block. The acyl chloride moiety is the reactive site for the acylation, while the bromo and methyl substituents on the phenyl ring offer strategic points for subsequent synthetic transformations, such as palladium-catalyzed cross-coupling reactions, further expanding the molecular complexity of the final product.[8] The resulting (4-bromo-3-methylphenyl)(aryl)methanones are key precursors for a wide array of more complex molecular architectures.
The Mechanism of Friedel-Crafts Acylation
The reaction proceeds through a well-established three-step mechanism, initiated by a strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[4][5]
-
Formation of the Acylium Ion: The Lewis acid coordinates with the chlorine atom of the this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the potent electrophile required for the reaction.[4]
-
Electrophilic Attack: The π-electron system of the nucleophilic aromatic substrate attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[5]
-
Deprotonation and Aromaticity Restoration: The tetrachloroaluminate anion (AlCl₄⁻), formed in the first step, acts as a weak base, abstracting a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[3]
However, a crucial distinction from other catalytic reactions is that the product, a diaryl ketone, is a Lewis base that forms a stable complex with the AlCl₃ catalyst.[3] This complexation sequesters the catalyst, rendering it inactive. Consequently, Friedel-Crafts acylation reactions must be run with stoichiometric amounts (or a slight excess) of the Lewis acid catalyst.[3][7] The desired ketone is liberated from this complex during the aqueous workup.[3][9]
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol describes the acylation of toluene with this compound to yield (4-bromo-3-methylphenyl)(p-tolyl)methanone. The principles are broadly applicable to other electron-rich aromatic substrates.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 21900-25-4 | 233.50 | 10.0 | 1.0 | 2.34 g |
| Toluene | 108-88-3 | 92.14 | 12.0 | 1.2 | 1.11 g (1.28 mL) |
| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 | 11.0 | 1.1 | 1.47 g |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | - | - | ~50 mL |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | - | ~15 mL |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | - | - | ~30 mL |
| Brine (Saturated NaCl, aq) | 7647-14-5 | 58.44 | - | - | ~30 mL |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | - | - | ~2 g |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser and dropping funnel
-
Septa and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
250 mL separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Step-by-Step Procedure
CAUTION: This reaction must be performed in a certified fume hood. All reagents are hazardous. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Apparatus Setup: Assemble the three-neck flask with the dropping funnel, condenser (with a gas outlet to a bubbler), and a septum for the nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas to maintain anhydrous conditions.[10]
-
Initial Charging: To the reaction flask, add anhydrous aluminum chloride (1.47 g, 11.0 mmol) followed by anhydrous dichloromethane (20 mL). Begin stirring to form a suspension. Add toluene (1.28 mL, 12.0 mmol) to the flask. Cool the mixture to 0°C using an ice-water bath.
-
Acyl Chloride Addition: In a separate dry flask, dissolve this compound (2.34 g, 10.0 mmol) in anhydrous dichloromethane (15 mL). Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the acyl chloride solution dropwise to the stirred, cooled AlCl₃ suspension over approximately 20-30 minutes. A slow addition rate is crucial to control the exothermic reaction and prevent side-product formation.[9][10] Hydrogen chloride gas will be evolved. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 15 mL of concentrated HCl.[10] This procedure decomposes the aluminum chloride complex. Stir until all the solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane.[10]
-
Washing: Combine all organic layers. Wash successively with 30 mL of water, 30 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally with 30 mL of brine.[7][10]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.[9]
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General workflow for Friedel-Crafts acylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware (AlCl₃ is highly moisture-sensitive). 2. Insufficient catalyst. 3. Deactivated aromatic substrate. | 1. Ensure all glassware is oven-dried and the reaction is run under inert gas. Use anhydrous grade solvents and fresh AlCl₃. 2. Use at least 1.1 equivalents of AlCl₃.[7] 3. Ensure the substrate is not strongly deactivated (e.g., nitrobenzene). |
| Formation of Multiple Spots on TLC | 1. Isomeric products formed due to multiple substitution sites. 2. Side reactions from excessive heat. | 1. The directing effects of substituents on the arene will dictate isomer distribution.[11] Purification by column chromatography may be required. 2. Maintain strict temperature control, especially during the addition step. |
| Dark, Tarry Reaction Mixture | 1. Reaction temperature was too high, leading to polymerization or degradation. | 1. Maintain careful temperature control (0°C) during the initial addition of reagents. Ensure the exothermic reaction does not overheat.[7] |
| Product Fails to Crystallize | 1. Presence of impurities. 2. Incorrect solvent for recrystallization. | 1. Purify the crude material via silica gel chromatography before attempting recrystallization. 2. Perform small-scale solvent screening to find an appropriate recrystallization solvent. |
Product Characterization
The identity and purity of the synthesized (4-bromo-3-methylphenyl)(p-tolyl)methanone should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: Expect distinct aromatic signals for both phenyl rings, with coupling patterns indicative of their substitution. Two singlets should be present for the two different methyl groups.
-
¹³C NMR Spectroscopy: The spectrum will show a characteristic signal for the ketone carbonyl carbon around 195 ppm, in addition to signals for the aromatic and methyl carbons.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1650-1690 cm⁻¹ is indicative of the diaryl ketone carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the product's molecular weight, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope.
Safety and Handling
-
This compound: Corrosive and a lachrymator. Handle with care, avoiding inhalation of vapors and contact with skin.
-
Aluminum Chloride (AlCl₃): Corrosive solid. Reacts violently with water, releasing large amounts of heat and corrosive HCl gas. Weigh and handle quickly in an anhydrous environment.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a fume hood.
-
Concentrated HCl: Highly corrosive. Causes severe burns.
Always perform the reaction in a well-ventilated fume hood. Any contact with skin or eyes should be flushed immediately with copious amounts of water, and medical attention should be sought.
References
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Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
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Journal of Chemical Education. (2016). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. ACS Publications. Retrieved from [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved from [Link]
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ResearchGate. (n.d.). Strategies for the synthesis of diaryl ketones. ResearchGate. Retrieved from [Link]
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Save My Exams. (2024). Friedel-Crafts Acylation. Save My Exams. Retrieved from [Link]
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Semantic Scholar. (n.d.). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under. Semantic Scholar. Retrieved from [Link]
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Organic Chemistry Portal. (2000). Unsymmetrical Diaryl Ketones from Arenes. Organic Chemistry Portal. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]
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Scientific & Academic Publishing. (2015). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Scientific & Academic Publishing. Retrieved from [Link]
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Synthesis of Ketones with 4-Bromo-3-methylbenzoyl chloride: Advanced Protocols and Methodologies
An Application Guide for Researchers and Drug Development Professionals
Abstract
4-Bromo-3-methylbenzoyl chloride is a pivotal chemical intermediate, valued for its dual reactive sites: a highly electrophilic acyl chloride and a versatile aryl bromide. This combination allows for sequential, chemoselective functionalization, making it a cornerstone in the synthesis of complex molecules, particularly substituted diaryl ketones and related scaffolds. These target molecules are prevalent in medicinal chemistry, agrochemicals, and materials science. This guide provides an in-depth exploration of the primary synthetic routes to ketones utilizing this reagent, offering detailed, field-tested protocols. We will dissect the mechanistic underpinnings of each method, from classic Friedel-Crafts acylation to modern palladium-catalyzed cross-coupling reactions, providing the causal logic behind experimental choices to ensure reproducible and high-yielding outcomes.
Safety, Handling, and Storage of Acyl Chlorides
Acyl chlorides, including this compound, are hazardous reagents that demand strict adherence to safety protocols. Their high reactivity makes them corrosive and highly sensitive to moisture.
-
Corrosivity and Lachrymatory Effects : Acyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1][2] They are also lachrymatory, meaning they cause tears.[1] All manipulations must be performed within a certified chemical fume hood.
-
Reactivity with Water : A critical characteristic is their violent reaction with water, including atmospheric moisture, which produces corrosive hydrogen chloride (HCl) gas.[1][3] This necessitates the use of anhydrous (dry) conditions for both reactions and storage.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.[4][5]
-
Storage : Store this compound in a cool, dry, well-ventilated area, away from water, alcohols, amines, strong bases, and oxidizing agents.[1][3][5] Containers must be kept tightly sealed, often under an inert atmosphere such as nitrogen or argon, to prevent hydrolysis.[1][6]
-
Disposal : Dispose of waste as hazardous chemical waste in accordance with local and national regulations.[4] Do not discharge to sewer systems.[4]
Synthetic Methodology I: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for forming an aryl-ketone bond. It involves an electrophilic aromatic substitution where the aromatic ring acts as a nucleophile, attacking a highly reactive acylium ion electrophile.[7][8]
Principle and Mechanism
The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which coordinates to the oxygen of the acyl chloride, making the carbonyl carbon significantly more electrophilic. This complex then dissociates to form a resonance-stabilized acylium ion.[7][8] The arene attacks this ion, forming a resonance-stabilized carbocation intermediate (sigma complex), which then loses a proton to restore aromaticity and yield the final ketone product. A key advantage of acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation.[9][10]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of (4-Bromo-3-methylphenyl)(phenyl)methanone
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene (Caution: Carcinogen)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a drying tube (e.g., CaCl₂). The system must be protected from atmospheric moisture.[11]
-
Reagent Charging: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C in an ice-water bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.[11] The reaction to form the acylium ion is often exothermic.[7]
-
Addition of Arene: Add anhydrous benzene (1.5-2.0 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[7][11]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.[7]
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ketone by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Synthetic Methodology II: Acylation of Organometallic Reagents
The reaction of acyl chlorides with highly reactive organometallics like Grignard or organolithium reagents typically leads to the formation of tertiary alcohols, as the intermediate ketone is more reactive than the starting acyl chloride towards the nucleophile.[12][13] To selectively synthesize ketones, less reactive organometallic reagents are required.
Using Organocuprates (Gilman Reagents)
Principle: Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are significantly less reactive than Grignard reagents.[12] This reduced reactivity allows them to react efficiently with highly reactive acyl chlorides but not with the resulting ketone product, especially at low temperatures.[12][14][15][16] This chemoselectivity makes them an excellent choice for ketone synthesis.
Protocol: Synthesis of 1-(4-Bromo-3-methylphenyl)ethan-1-one
-
Gilman Reagent Preparation: In a flame-dried flask under argon, suspend Copper(I) Iodide (CuI, 0.5 equivalents) in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath). Add a solution of methyllithium (CH₃Li, 1.0 equivalent) dropwise. The solution will change color, indicating the formation of lithium dimethylcuprate ((CH₃)₂CuLi).
-
Acylation: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the freshly prepared Gilman reagent at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours.
-
Quenching and Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature.
-
Extraction: Extract the mixture three times with diethyl ether.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting ketone via flash column chromatography.
Using Organocadmium Reagents
Principle: Similar to organocuprates, organocadmium reagents (R₂Cd) are sufficiently reactive to couple with acyl chlorides but generally do not attack the product ketone.[17][18] This method was historically significant before the advent of less toxic alternatives.[18] Due to the high toxicity of cadmium compounds, this method is now used less frequently and requires extreme caution.
Protocol: General Procedure
-
Organocadmium Preparation: Prepare a Grignard reagent (R-MgBr) as usual. To this solution, add anhydrous cadmium chloride (CdCl₂) in portions. A transmetalation reaction occurs, forming the dialkylcadmium reagent (R₂Cd) and MgBrCl.[18]
-
Acylation: Add a solution of this compound in an anhydrous solvent (e.g., benzene or toluene) to the organocadmium reagent at 0 °C or room temperature.
-
Reaction & Workup: After stirring, the reaction is typically worked up by adding dilute acid, followed by extraction, washing, drying, and purification as described in previous protocols.
Modified Grignard Protocols
Principle: While direct addition of Grignard reagents is problematic, their reactivity can be attenuated. One effective method involves the use of a chelating ether, bis[2-(N,N-dimethylamino)ethyl] ether, which forms a tridentate complex with the Grignard reagent.[19][20] This complex is less reactive and does not readily attack the newly formed ketone, allowing for selective acylation in high yields.[19][20][21]
Synthetic Methodology III: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for ketone synthesis with excellent functional group tolerance. This compound is an interesting substrate as it possesses two distinct electrophilic sites. The C(acyl)-Cl bond is generally more reactive and will selectively undergo oxidative addition to the Pd(0) catalyst over the C(aryl)-Br bond, allowing for precise synthesis of ketones.[22][23]
Caption: Generalized Catalytic Cycle for Cross-Coupling.
Suzuki-Miyaura Coupling
Principle: The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid, R-B(OH)₂) with an organic halide or triflate.[22] Its application to acyl chlorides provides a direct and highly chemoselective route to ketones under relatively mild conditions, avoiding harsh stoichiometric reagents.[24][25]
Protocol: Synthesis of (4-Bromo-3-methylphenyl)(phenyl)methanone
-
Reaction Setup: To a flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄, a suitable ligand if needed (e.g., PCy₃), and a base such as K₂CO₃ or K₃PO₄ (2.0 equiv).[22][26]
-
Solvent and Reaction: Add an anhydrous solvent like toluene or THF.[22] Purge the mixture with an inert gas. Heat the reaction to 80-100 °C and stir for 4-12 hours until TLC indicates completion.
-
Workup and Purification: Cool the reaction, filter off the solids, and concentrate the filtrate. Dissolve the residue in a solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Stille Coupling
Principle: The Stille reaction couples an organotin (stannane) reagent with an organic electrophile.[27] It is known for its tolerance of a wide array of functional groups.[28] The coupling of acyl chlorides with organostannanes was one of the earliest examples of this reaction class and remains a reliable method for ketone synthesis.[27][28][29] The primary drawback is the toxicity of organotin compounds.[27][30]
Acyl-Sonogashira Coupling
Principle: An extension of the standard Sonogashira reaction, this method couples a terminal alkyne with an acyl chloride to produce α,β-alkynyl ketones.[31][32][33] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine.[33][34]
Summary and Comparison of Methodologies
The choice of synthetic route depends critically on factors such as available starting materials, required functional group tolerance, scalability, and safety considerations.
| Method | Nucleophile | Key Reagents | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Aromatic Ring | AlCl₃ (Lewis Acid) | Direct, atom-economical for simple arenes. | Limited to electron-rich arenes; low regioselectivity with substituted arenes; harsh conditions.[25] |
| Gilman Reagent Acylation | Organocuprate (R₂CuLi) | CuI, Organolithium | Excellent chemoselectivity (stops at ketone); mild conditions (-78 °C).[14][16] | Requires stoichiometric copper; sensitive reagents. |
| Organocadmium Acylation | Organocadmium (R₂Cd) | CdCl₂, Grignard | Good selectivity for ketones. | Highly toxic cadmium reagents.[18] |
| Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)₂) | Pd Catalyst, Base | High functional group tolerance; mild conditions; non-toxic boron reagents.[24][25] | Catalyst cost; sensitivity to air/moisture for some catalysts. |
| Stille Coupling | Organostannane (R-SnR'₃) | Pd Catalyst | Extremely high functional group tolerance; air and moisture stable reagents.[27][28] | Toxic and difficult to remove tin byproducts.[27][30] |
| Acyl-Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, CuI, Base | Direct synthesis of valuable alkynyl ketones.[31][32] | Limited to terminal alkynes as the nucleophile. |
Conclusion
This compound serves as a versatile and powerful electrophile for the synthesis of a wide range of ketones. For direct acylation of arenes, Friedel-Crafts chemistry remains a viable option, though it is often superseded by modern cross-coupling methods for more complex substrates. For the selective addition of alkyl or aryl groups, the use of organocuprates provides a classic and reliable solution, while palladium-catalyzed methods like the Suzuki-Miyaura coupling offer unparalleled functional group tolerance and milder conditions. The appropriate choice of methodology enables researchers and drug development professionals to efficiently construct complex molecular architectures centered around the valuable ketone functional group.
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Introduction: The Central Role of the Benzoyl Moiety in Modern Agrochemicals
An Application Guide for Agrochemical Synthesis: The Strategic Use of 4-Bromo-3-methylbenzoyl Chloride
In the landscape of modern agrochemical research, the synthesis of novel, effective, and specific active ingredients is a paramount objective. Substituted aromatic compounds form the backbone of many successful insecticides, herbicides, and fungicides. Among these, the 4-bromo-3-methylbenzoyl scaffold is a particularly valuable building block.[1][2] Its utility lies in the precise arrangement of its functional groups: the carboxylic acid (or its activated form, the acyl chloride) provides a reactive handle for constructing key linkages, while the bromo and methyl substituents modulate the molecule's steric and electronic properties, influencing its biological activity and metabolic stability.
This document serves as a detailed guide for researchers and synthetic chemists on the application of this compound, the highly reactive derivative of 4-Bromo-3-methylbenzoic acid. We will move beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices in experimental design. The primary focus will be on the synthesis of potent anthranilic diamide insecticide analogs, a class of compounds renowned for their efficacy and novel mode of action.[3][4]
Strategic Considerations: Why this compound?
The choice of a starting material is a critical decision in a synthesis campaign. This compound is not merely a reagent; it is a strategic tool for molecular construction.
-
The Acyl Chloride: A Primed Activator: A carboxylic acid is generally unreactive towards amine nucleophiles under mild conditions. Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. This is a foundational tactic in organic synthesis to facilitate the formation of robust amide bonds, which are central to the structure of diamide insecticides.[5] The reaction is typically fast, high-yielding, and proceeds under conditions that preserve other sensitive functional groups.
-
Electronic and Steric Influence: The bromine atom at the 4-position is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the molecule's binding affinity to its biological target. The methyl group at the 3-position provides steric bulk, which can dictate the molecule's preferred conformation and hinder metabolic degradation, potentially increasing its field persistence.
The fundamental reaction enabled by this compound is the acylation of a nucleophile, most commonly an amine, to form a stable amide bond.
Caption: General acylation reaction using this compound.
Application in the Synthesis of Anthranilic Diamide Insecticide Analogs
The anthranilic diamide class of insecticides, which includes commercial successes like Chlorantraniliprole, function as potent activators of insect ryanodine receptors.[4] Their synthesis is a prime example of convergent design, where two complex intermediates are prepared separately before being joined in a final coupling step.[6] this compound is an ideal reagent for this crucial final step in the creation of novel analogs.
The overall workflow involves the synthesis of two key fragments: a substituted pyrazole carboxylic acid and an aniline derivative. These are then coupled to form the final diamide product.
Caption: Convergent synthesis workflow for novel diamide insecticides.
While many patented routes activate the pyrazole carboxylic acid (Pathway A) in situ with reagents like methanesulfonyl chloride before adding the aniline (Pathway B), an equally valid and often more controlled approach involves activating the aniline partner.[7] However, for creating analogs based on the 4-Bromo-3-methylbenzoyl structure, the most direct method involves coupling this compound with a suitable amino-pyrazole intermediate.
Detailed Experimental Protocols
The following protocols are presented as a robust framework. Researchers should apply standard laboratory safety practices and may need to optimize conditions for specific substrates.
Protocol 1: Preparation of this compound
This protocol details the conversion of the commercially available carboxylic acid to its more reactive acyl chloride form. This step is fundamental for subsequent coupling reactions.
Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed.[8]
| Parameter | Value |
| Starting Material | 4-Bromo-3-methylbenzoic acid (≥97%) |
| Reagent | Thionyl chloride (SOCl₂) |
| Solvent | Toluene (anhydrous) |
| Catalyst | N,N-Dimethylformamide (DMF, catalytic amount) |
| Temperature | 80 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Typical Yield | >95% |
Step-by-Step Procedure:
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), add 4-Bromo-3-methylbenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a slurry (approx. 5 mL per gram of acid).
-
Catalyst: Add a catalytic amount of DMF (1-2 drops) to the mixture.
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature. Gas evolution will be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and by taking small aliquots for quenching and TLC analysis.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity to be used directly in the next step.
Protocol 2: Synthesis of a Diamide Insecticide Analog via Amide Coupling
This protocol describes the core coupling reaction to form the final product. It assumes the availability of the requisite amino-pyrazole intermediate.
Rationale: The reaction is performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl generated during the acylation. This prevents the protonation of the amine nucleophile, which would render it unreactive. Anhydrous conditions are critical as the acyl chloride will readily hydrolyze back to the carboxylic acid in the presence of water.
Step-by-Step Procedure:
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve the amino-pyrazole intermediate (e.g., 5-amino-3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole) (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile, or THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is done to control the exothermicity of the acylation reaction.
-
Acyl Chloride Addition: Dissolve the this compound (1.05 eq), prepared in Protocol 1, in a small amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Quenching & Workup: Upon completion, carefully quench the reaction by adding water or a dilute aqueous HCl solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any unreacted acid) and then with brine (to remove residual water).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure diamide insecticide analog.
Safety and Handling of this compound
Acyl chlorides are hazardous reagents that demand careful handling. Adherence to safety protocols is non-negotiable.[9]
| Hazard Category | Description & Precautions |
| Corrosivity | Causes severe skin burns and eye damage. Always handle in a chemical fume hood. |
| Toxicity | Harmful if swallowed or inhaled. Avoid breathing vapors. |
| Reactivity | Reacts violently with water, releasing toxic HCl gas. Moisture sensitive.[10] Ensure all glassware is dry and use anhydrous solvents. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-resistant lab coat.[9] |
| First Aid | Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Inhalation: Move to fresh air. In all cases of exposure, seek immediate medical attention.[9] |
Conclusion
This compound is a potent and versatile reagent for the synthesis of advanced agrochemicals. Its high reactivity makes it an excellent choice for constructing the critical amide linkages that define the structure and activity of leading insecticide classes like the anthranilic diamides. By understanding the chemical principles behind its use and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this building block to create novel molecules with the potential to address the ongoing challenges in crop protection. The methodologies outlined in this guide provide a solid foundation for the exploration and development of the next generation of agrochemical active ingredients.
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Application Notes: The Strategic Utility of 4-Bromo-3-methylbenzoyl Chloride in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecules
In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 4-Bromo-3-methylbenzoyl chloride emerges as a highly valuable and versatile building block, particularly for researchers in medicinal chemistry and materials science. Its structure is distinguished by three key reactive sites: the highly electrophilic acyl chloride group, a strategically positioned bromine atom, and a methyl group that influences steric and electronic properties.
The acyl chloride function serves as a robust handle for introducing the 4-bromo-3-methylbenzoyl moiety via reactions like acylation, amidation, and esterification.[1] The bromine atom, an ortho-substituent to the methyl group and meta to the carbonyl, is not merely a placeholder; it provides a crucial vector for post-synthetic modification through cross-coupling reactions and contributes to the modulation of biological activity in pharmaceutical compounds.[2] This guide provides an in-depth exploration of the synthesis, handling, and core applications of this compound, complete with detailed protocols grounded in established chemical principles.
Physicochemical Properties and Safety Protocols
As with all acyl chlorides, this compound is a reactive and corrosive compound that demands careful handling.[3][4] Its primary hazard stems from its rapid hydrolysis upon contact with moisture, releasing corrosive hydrochloric acid (HCl) gas.[4] Therefore, all manipulations must be performed under anhydrous conditions in a well-ventilated chemical fume hood.
Core Data for Laboratory Use
| Property | Value | Source(s) |
| CAS Number | 21900-25-4 | [5] |
| Molecular Formula | C₈H₆BrClO | [6][7] |
| Molecular Weight | 233.49 g/mol | [7] |
| Melting Point | 27-28 °C | [5] |
| Boiling Point | 145 °C at 20 mmHg | [5] |
| Density | 1.574 g/cm³ | [5] |
Mandatory Safety and Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-resistant lab coat.[4][8]
-
Handling Environment: Conduct all operations within a certified chemical fume hood to avoid inhalation of corrosive vapors.[4][8] Ensure that an eyewash station and safety shower are immediately accessible.[8]
-
Incompatible Materials: Store and handle away from water, alcohols, amines, strong bases, and oxidizing agents to prevent violent reactions.[4][8] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4]
-
Spill & Waste Management: In case of a spill, evacuate the area. Neutralize small spills with an inert absorbent material (e.g., sand or vermiculite). Do not use water.[9] Dispose of waste in sealed, properly labeled containers according to institutional and local regulations.[9][10]
Synthesis Protocol: From Carboxylic Acid to Acyl Chloride
The most direct and common method for preparing this compound is the reaction of its parent carboxylic acid, 4-bromo-3-methylbenzoic acid, with a chlorinating agent.[11] Thionyl chloride (SOCl₂) is often the reagent of choice due to its efficacy and the convenient nature of its byproducts.
Causality: The conversion relies on transforming the carboxylic acid's hydroxyl group into a superior leaving group. Thionyl chloride achieves this by forming a highly reactive chlorosulfite intermediate.[12][13] The subsequent nucleophilic attack by a chloride ion displaces this group, which then decomposes into sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[13][14][15]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar). The condenser outlet should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.
-
Charging the Flask: To the flask, add 4-bromo-3-methylbenzoic acid (1.0 eq).
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (typically 2-3 eq) to the flask. This can be done neat or with a high-boiling inert solvent like toluene.[16]
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress can be monitored by the cessation of gas evolution.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. Caution: This step must be performed carefully in the fume hood.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield a clear liquid or low-melting solid.[5]
Core Applications & Reaction Protocols
The utility of this compound lies in its ability to readily react with a wide range of nucleophiles.
Amide Bond Formation
The reaction with primary or secondary amines to form amides is one of the most frequent applications, central to the synthesis of countless pharmaceutical agents.[17][18][19] The reaction, often performed under Schotten-Baumann conditions, is typically rapid and high-yielding.
Causality: The amine's lone pair of electrons acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group. A base (like pyridine or triethylamine) is required to scavenge the HCl generated, preventing the protonation of the starting amine and driving the reaction to completion.[17]
Caption: General mechanism for amide formation.
Protocol: Synthesis of N-benzyl-4-bromo-3-methylbenzamide
-
Setup: In a flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) at 0 °C.
-
Addition: Slowly add a solution of this compound (1.05 eq) in DCM to the stirring amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[17]
-
Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.
Ester Formation
Reacting this compound with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) provides a direct route to corresponding esters.[20][21]
Causality: Similar to amidation, the alcohol's oxygen atom acts as the nucleophile. Pyridine serves both as a catalyst and as a base to neutralize the HCl byproduct, making this method more efficient than direct Fischer esterification for sensitive substrates.[22]
Protocol: Synthesis of Methyl 4-bromo-3-methylbenzoate
-
Setup: In a flask, dissolve this compound (1.0 eq) in anhydrous pyridine, which acts as both solvent and base, at 0 °C.
-
Addition: Slowly add methanol (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-water and extract with a suitable solvent like ethyl acetate (3x).
-
Purification: Wash the combined organic layers with dilute CuSO₄ solution (to remove pyridine), water, and brine. Dry over Na₂SO₄, filter, and concentrate to obtain the ester.
Friedel-Crafts Acylation
This powerful carbon-carbon bond-forming reaction uses this compound to introduce an acyl group onto an aromatic ring, producing aryl ketones.[23][24] The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[25]
Causality: The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a highly electrophilic, resonance-stabilized acylium ion.[25] This powerful electrophile is then attacked by the electron-rich aromatic ring, leading to electrophilic aromatic substitution.[23]
Caption: Mechanism of Friedel-Crafts acylation.
Protocol: Synthesis of (4-bromophenyl)(phenyl)methanone derivative
-
Setup: To a flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and an anhydrous solvent (e.g., CS₂ or nitrobenzene). Cool the suspension to 0 °C.
-
Reagent Addition: Add this compound (1.0 eq) to the suspension, followed by the slow addition of the aromatic substrate (e.g., benzene) (1.0 eq).
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Quenching: Carefully quench the reaction by pouring it onto crushed ice containing concentrated HCl.
-
Extraction and Purification: Extract the mixture with an organic solvent, wash the organic layer, dry it, and concentrate it. The resulting ketone can be purified by column chromatography or recrystallization.
Conclusion
This compound stands out as a strategically valuable intermediate. Its trifunctional nature—a reactive acyl chloride for coupling, a modifiable bromine atom for diversification, and a methyl group for steric and electronic tuning—provides chemists with a powerful tool for constructing complex and high-value molecules. The protocols outlined herein demonstrate its broad applicability in fundamental synthetic transformations, underscoring its importance for professionals in drug discovery and materials science. Adherence to strict safety protocols is non-negotiable to ensure the safe and effective utilization of this potent chemical building block.
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Otto Chemie Pvt. Ltd. 4-Bromo-3-methylbenzoic acid, 98% 7697-28-1. [Link]
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Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]
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Application Notes and Protocols for Amide Synthesis with 4-Bromo-3-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide details the experimental procedure for the synthesis of a diverse range of amides utilizing 4-Bromo-3-methylbenzoyl chloride as a key building block. These N-substituted benzamides are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional materials. This document provides not just a set of protocols, but also the underlying chemical principles, practical insights for troubleshooting, and detailed characterization methods to ensure the successful synthesis and validation of these valuable compounds.
Introduction: The Significance of the Benzamide Scaffold
The benzamide moiety is a privileged scaffold in drug discovery, appearing in a wide array of approved therapeutics. Its ability to participate in hydrogen bonding and engage in various non-covalent interactions makes it an excellent pharmacophore. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties, influencing the reactivity of the acyl chloride and the biological activity of the resulting amides. The bromine atom, in particular, serves as a versatile handle for further synthetic modifications, such as cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.
The Chemistry: Nucleophilic Acyl Substitution
The synthesis of amides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. This reaction is a classic example of the addition-elimination pathway.
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This initial attack forms a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This is accompanied by the elimination of the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture to yield the final, neutral amide product and a salt byproduct.
This reaction is frequently carried out under Schotten-Baumann conditions , which involve the use of a base, often in a biphasic system, to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][2] This neutralization is crucial as it drives the equilibrium towards the product and prevents the protonation of the starting amine, which would render it non-nucleophilic.[1]
Caption: Mechanism of Amide Formation.
Experimental Protocols
Safety First: this compound is a corrosive and lachrymatory substance.[3] It reacts with moisture, including in the air, to produce HCl gas. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3]
Protocol 1: Synthesis of N-Aryl-4-bromo-3-methylbenzamides (Schotten-Baumann Conditions)
This protocol is a general procedure for the reaction of this compound with various substituted anilines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalence |
| This compound | 233.49 | 10.0 | 1.0 |
| Substituted Aniline | Varies | 10.5 | 1.05 |
| Dichloromethane (DCM) | - | ~50 mL | - |
| 10% Aqueous Sodium Hydroxide (NaOH) | 40.00 | 20.0 | 2.0 |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
Amine Solution Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (10.5 mmol) in dichloromethane (50 mL).
-
Reaction Setup: Cool the flask in an ice-water bath to 0 °C with continuous stirring.
-
Base Addition: Slowly add 10% aqueous sodium hydroxide solution (20.0 mmol) to the stirred amine solution.
-
Acyl Chloride Addition: In a separate beaker, dissolve this compound (10.0 mmol) in a minimal amount of dichloromethane (~10-15 mL). Add this solution dropwise to the cooled, biphasic reaction mixture over 15-20 minutes. A white precipitate may form during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
Workup: Once the reaction is complete (as indicated by TLC), transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane) or by column chromatography on silica gel.
Protocol 2: Synthesis of N-Alkyl-4-bromo-3-methylbenzamides
This protocol is adapted for use with more nucleophilic aliphatic amines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalence |
| This compound | 233.49 | 10.0 | 1.0 |
| Aliphatic Amine | Varies | 11.0 | 1.1 |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | - | ~50 mL | - |
| Triethylamine (Et₃N) or Pyridine | 101.19 / 79.10 | 12.0 | 1.2 |
| Deionized Water | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aliphatic amine (11.0 mmol) and triethylamine (12.0 mmol) in anhydrous DCM or THF (50 mL). Cool the solution to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (10.0 mmol) in anhydrous DCM or THF (~15 mL) and add it dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup:
-
Quench the reaction by adding deionized water (~30 mL).
-
If DCM was used, transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water (2 x 30 mL) and brine (1 x 30 mL).
-
If THF was used, remove the THF under reduced pressure. Partition the residue between ethyl acetate (~50 mL) and water (~50 mL). Separate the organic layer and wash with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization from an appropriate solvent.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Products from 4-Bromo-3-methylbenzoyl Chloride Reactions
Welcome to the technical support center for the purification of reaction products derived from 4-bromo-3-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the purification of amide and ester derivatives. Our focus is on providing practical, field-proven insights to overcome common challenges and ensure the highest purity of your target compounds.
Introduction: Understanding the Purification Landscape
This compound is a versatile reagent used in the synthesis of a wide array of amides and esters, many of which are precursors to biologically active molecules. The purification of these products is critical for accurate downstream biological evaluation and further synthetic transformations. The primary challenges in these purifications typically revolve around the removal of unreacted starting materials, the corresponding carboxylic acid byproduct from hydrolysis, and other process-related impurities. This guide will walk you through the most common issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture?
A1: The most prevalent impurities in reactions involving this compound are:
-
4-Bromo-3-methylbenzoic acid: This is the hydrolysis product of the starting benzoyl chloride. Its presence is almost guaranteed, especially during aqueous workups if any unreacted benzoyl chloride remains.[1]
-
Unreacted Nucleophile: Depending on the stoichiometry of your reaction, you may have residual alcohol or amine starting material.
-
Excess Base: If a base such as triethylamine or pyridine was used to scavenge HCl, it might be present in your crude product.
-
Side-Reaction Products: In the case of amine reactions, it's possible to have di-acylation if the amine has more than one reactive N-H bond, or if the reaction conditions are not well-controlled.
Q2: My crude product is an oil, and I can't seem to crystallize it. What should I do?
A2: Oily products are a common challenge. The primary method for purifying oils is column chromatography. The key is to find a solvent system that provides good separation between your product and the impurities on a TLC plate. Aim for an Rf value of 0.2-0.3 for your target compound to achieve effective separation on a column.[2] If your product is thermally stable, vacuum distillation could also be an option for purification.
Q3: I see a persistent spot on my TLC that I suspect is 4-bromo-3-methylbenzoic acid, even after a basic wash. How can I remove it?
A3: This is a frequent issue, as the carboxylic acid can sometimes be challenging to remove completely with a single basic wash, especially if it gets trapped in the organic phase. Here are a few strategies:
-
Thorough Basic Wash: Repeat the wash with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). Ensure vigorous mixing in a separatory funnel to maximize the contact between the organic and aqueous phases.
-
Column Chromatography: 4-Bromo-3-methylbenzoic acid is significantly more polar than the corresponding esters and amides. It will have a much lower Rf value on a silica gel TLC plate and will be strongly retained on a silica gel column. A well-chosen eluent system will easily separate the acid from your product.
-
Recrystallization: A carefully selected recrystallization solvent can leave the more polar carboxylic acid impurity in the mother liquor.
Q4: Can the methyl group on the aromatic ring cause any side reactions?
A4: Under the typical conditions for forming amides and esters from this compound (i.e., nucleophilic acyl substitution), the methyl group is generally unreactive. However, if you were to use radical reaction conditions (e.g., with N-bromosuccinimide and a radical initiator), the benzylic methyl group could undergo bromination.[2] It is crucial to use reaction conditions appropriate for the desired transformation.
Troubleshooting Guide: From Workup to Pure Product
This section provides a systematic approach to troubleshooting common issues encountered during the purification of amide and ester products of this compound.
Issue 1: Low Yield After Aqueous Workup
| Symptom | Potential Cause | Troubleshooting Steps |
| The mass of the crude product is significantly lower than the theoretical yield. | Product Solubility in Aqueous Layers: Your amide or ester product may have some solubility in the aqueous wash solutions, especially if it is relatively polar. | - Minimize Aqueous Washes: Only perform the necessary acid and base washes. - Brine Wash: Always perform a final wash with a saturated brine solution to "salt out" your organic product from the aqueous phase and to help remove dissolved water from the organic layer. - Back-Extraction: After separating the initial aqueous layer, you can "back-extract" it with a fresh portion of your organic solvent to recover any dissolved product. |
| Premature Product Precipitation: The product may have precipitated out during the workup and was lost during transfers or filtration. | - Ensure Complete Dissolution: Before performing washes, ensure your crude product is fully dissolved in the organic solvent. You may need to add more solvent. - Check Filter Papers: If any filtration steps were performed, check the filter paper for your product. | |
| Hydrolysis of the Product: If your product is an ester, it could be susceptible to hydrolysis back to the carboxylic acid under strongly acidic or basic wash conditions, especially with prolonged contact time. | - Use Mild Bases: For the base wash, prefer saturated sodium bicarbonate over stronger bases like sodium hydroxide. - Minimize Contact Time: Do not let the organic layer sit in contact with the acidic or basic aqueous layers for extended periods. |
Issue 2: Impure Product After Column Chromatography
| Symptom | Potential Cause | Troubleshooting Steps |
| Fractions are not pure; multiple spots are observed in each fraction's TLC. | Poor Separation: The chosen eluent system is not providing adequate separation between your product and the impurities. | - Optimize the Eluent System: Before running the column, meticulously test different solvent ratios with TLC. Aim for a significant difference in Rf values between your product and the impurities. A good starting point for many amide and ester derivatives of this compound is a mixture of hexanes and ethyl acetate.[3] - Gradient Elution: If there is a large polarity difference between your product and the impurities, a gradient elution (gradually increasing the polarity of the eluent) can be very effective. |
| Column Overloading: Too much crude material was loaded onto the column. | - Proper Ratio: A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight. - Dry Loading: If your compound is not very soluble in the initial eluent, consider "dry loading." Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of your column. | |
| Column Channeling: The silica gel was not packed uniformly, leading to channels where the solvent and sample run through too quickly without proper separation. | - Proper Packing: Pack the column as a slurry of silica gel in your initial eluent. Ensure there are no air bubbles and the top surface of the silica is flat. |
Issue 3: Failed Recrystallization
| Symptom | Potential Cause | Troubleshooting Steps |
| The product "oils out" instead of forming crystals. | Supersaturation is too high: The solution is becoming supersaturated too quickly, preventing the ordered arrangement of molecules into a crystal lattice. | - Slower Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate. - Use a More Solubilizing Solvent: The chosen solvent may be too "poor" for your compound. Try a slightly more polar solvent or a solvent mixture. |
| No crystals form, even after cooling. | Solution is not saturated: The concentration of your product in the solvent is too low. | - Evaporate Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration. - Add an Anti-solvent: If your product is dissolved in a "good" solvent, you can slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes turbid, then gently heat until it is clear again and allow it to cool slowly. |
| Incorrect Solvent Choice: The solubility profile of your compound in the chosen solvent is not suitable for recrystallization. | - Systematic Solvent Screening: Take small amounts of your crude product in test tubes and test a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, ethanol, water, and mixtures thereof). A good recrystallization solvent will dissolve your compound when hot but not when cold.[4][5] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Amide Products
-
After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove unreacted amines and basic catalysts).
-
Saturated aqueous NaHCO₃ solution (to remove 4-bromo-3-methylbenzoic acid). Caution: Vent the separatory funnel frequently as CO₂ gas may be evolved.
-
Saturated aqueous brine solution (to remove residual water).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude amide.
Protocol 2: Flash Column Chromatography of a 4-Bromo-3-methylbenzoate Ester
This protocol is a good starting point for the purification of ester derivatives.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Start with a low polarity mixture, such as 5% ethyl acetate in hexanes.[3] The optimal ratio should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the initial eluent.
-
Dissolve the crude ester in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the mobile phase, collecting fractions.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Recrystallization of a 4-Bromo-3-methylbenzamide Derivative
The ideal solvent for recrystallization must be determined experimentally. Amides are often successfully recrystallized from alcoholic solvents or mixtures of a polar and non-polar solvent.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes mixture) at room temperature and with heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualization of Purification Workflows
Caption: Decision workflow for the purification of products from this compound reactions.
Summary of Recommended Purification Parameters
| Technique | Typical Parameters for this compound Derivatives | Notes |
| Aqueous Workup | - Acid Wash: 1M HCl- Base Wash: Saturated NaHCO₃- Organic Solvents: Ethyl acetate, Dichloromethane | The base wash is crucial for removing the 4-bromo-3-methylbenzoic acid impurity. |
| Column Chromatography | - Stationary Phase: Silica Gel- Eluent System: Hexanes/Ethyl Acetate (e.g., starting at 5% EtOAc) | The polarity of the eluent should be adjusted based on the polarity of the specific product, as determined by TLC. |
| Recrystallization | - Potential Solvents for Amides: Ethanol, Isopropanol, Ethanol/Water- Potential Solvents for Esters: Hexanes/Ethyl Acetate, Heptane/Ethyl Acetate | The ideal solvent or solvent mixture must be determined experimentally for each new compound. |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl 4-bromo-3-methylbenzoate | High Purity [benchchem.com]
- 3. 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Primary amines react with benzoyl chloride to give: (A) Benzamides (B - askIITians [askiitians.com]
Stability of 4-Bromo-3-methylbenzoyl chloride under different reaction conditions
Welcome to the technical support center for 4-Bromo-3-methylbenzoyl Chloride (CAS 21900-25-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of this reagent and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily dictated by its high reactivity, which stems from the electrophilic carbonyl carbon of the acyl chloride group. The main factors that lead to its degradation are:
-
Moisture (Hydrolysis): It is highly sensitive to moisture and will readily hydrolyze upon contact with water, including atmospheric moisture, to form 4-bromo-3-methylbenzoic acid and hydrochloric acid (HCl).[1] This is often the most significant cause of degradation.
-
Nucleophiles: It reacts exothermically with various nucleophiles. Common laboratory reagents like alcohols and amines will rapidly convert it to the corresponding esters and amides, respectively.[]
-
Strong Bases: Strong bases can promote hydrolysis and other side reactions.
-
Elevated Temperatures: While stable at recommended storage temperatures, high heat can lead to decomposition, potentially releasing hazardous gases like carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride.[1]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: Proper storage is critical to maintain the integrity of the reagent. The following conditions are recommended:
-
Container: Store in a tightly sealed, original container.[3]
-
Atmosphere: To prevent hydrolysis, store under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Environment: The storage area should be cool, dry, and well-ventilated.[1][3] Avoid proximity to incompatible materials.
-
Incompatible Materials: Keep away from water, moisture, strong oxidizing agents, strong bases, and alcohols.[1]
Q3: What happens when this compound is exposed to water or moisture?
A3: Exposure to water leads to a rapid hydrolysis reaction. The acyl chloride group reacts with water to yield 4-bromo-3-methylbenzoic acid and corrosive hydrogen chloride gas.[1] This not only degrades the starting material but also introduces acidic byproducts that can interfere with subsequent reactions. The presence of this byproduct is a common cause of reduced yields in reactions where the acyl chloride is the limiting reagent.
Hydrolysis Pathway
Caption: Hydrolysis of this compound.
Q4: Is this compound stable in common organic solvents?
A4: Its stability in organic solvents depends on the nature of the solvent.
-
Stable: It is stable in anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), toluene, and acetonitrile for the duration of a typical reaction.[4][5] It is crucial that these solvents are thoroughly dried before use.
-
Unstable: It will react with protic solvents, especially alcohols (e.g., methanol, ethanol), to form esters.[6] It is also incompatible with solvents that can act as nucleophiles or contain significant water content.
Q5: What is the thermal stability of this compound?
Troubleshooting Guide for Synthesis
This section provides solutions to common problems encountered during experiments involving this compound, with a focus on stability-related issues.
Q6: I am getting a low yield in my amidation/esterification reaction. What are the possible causes related to the stability of the acyl chloride?
A6: Low yields are frequently traced back to the degradation of the acyl chloride before or during the reaction. Consider these possibilities:
-
Starting Material Degradation: The most common cause is the hydrolysis of the acyl chloride due to improper storage or handling. If the reagent has been exposed to atmospheric moisture, a significant portion may have already converted to the unreactive carboxylic acid.
-
"Wet" Reaction Conditions: The use of non-anhydrous solvents or reagents will consume the acyl chloride through hydrolysis. Ensure all solvents are freshly dried and other reagents are anhydrous.
-
Competitive Reactions with Base: In amidation reactions, a base (like triethylamine or pyridine) is used to scavenge the HCl byproduct.[7] If water is present, this base can also catalyze the hydrolysis of the acyl chloride, consuming your starting material.
-
Side Reactions with Amine Nucleophile: Acyl chlorides react with primary and secondary amines to form amides.[8] For every one equivalent of amide formed, one equivalent of HCl is produced. This HCl will react with another equivalent of the amine to form an ammonium salt, rendering it non-nucleophilic. Therefore, a minimum of two equivalents of the amine (or one equivalent of amine and one equivalent of a non-nucleophilic base) is required. Insufficient base is a common reason for incomplete reactions and low yields.[9]
Q7: I have observed an unknown impurity in my reaction mixture, particularly a white precipitate. What could it be?
A7: The identity of the impurity depends on your reaction, but common culprits are:
-
4-Bromo-3-methylbenzoic Acid: If you see a solid in your starting material bottle or if your reaction was exposed to moisture, this is the likely hydrolysis product. It is a solid at room temperature and may not participate in the desired reaction.
-
Amine Hydrochloride Salt: In amidation reactions, the HCl generated reacts with the amine base (e.g., triethylamine, pyridine, or the reactant amine itself) to form a hydrochloride salt.[10] These salts are often white solids and frequently precipitate from aprotic organic solvents like DCM or ether.
Q8: My reaction is not going to completion, even with extended reaction times. Could the this compound have degraded?
A8: Yes, this is a strong possibility. If a significant portion of the acyl chloride has hydrolyzed to the carboxylic acid, the reaction will stall once the active acyl chloride is consumed. Carboxylic acids do not typically react with amines or alcohols under these conditions without specific activating agents (e.g., DCC, HATU).[][7] To check for this, you can analyze a small sample of your starting material via TLC or ¹H NMR to look for the presence of the corresponding carboxylic acid.
Q9: The reaction is very exothermic and difficult to control. How can I manage this?
A9: The reaction of acyl chlorides with nucleophiles like amines is highly exothermic.[] Proper temperature control is essential for safety and to prevent side reactions.
-
Cooling: Always perform the addition of the acyl chloride at a reduced temperature, typically 0 °C using an ice bath.[5][11]
-
Slow Addition: Add the this compound (or its solution) dropwise to the solution of the nucleophile. This allows the heat to dissipate and keeps the internal temperature of the reaction low and constant.[5]
-
Dilution: Using a sufficient volume of an anhydrous solvent helps to moderate the temperature changes.
Protocols and Best Practices
Data Summary Table
| Parameter | Recommendation / Data | Source(s) |
| Storage Temperature | Cool, dry place (Room Temperature or refrigerated) | [3] |
| Storage Atmosphere | Under inert gas (Nitrogen or Argon) | [1] |
| Moisture | Highly sensitive; store in a tightly sealed container | [1] |
| Incompatible Materials | Water, alcohols, strong bases, strong oxidizing agents | [1] |
| Recommended Solvents | Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), Anhydrous Toluene | [4][5] |
| Hazardous Decomposition | CO, CO₂, HBr, HCl (upon heating) | [1] |
Experimental Protocol: Synthesis of N-Benzyl-4-bromo-3-methylbenzamide
This protocol details a standard Schotten-Baumann acylation, a common application for this compound.
Workflow Diagram
Sources
- 1. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. Amide Synthesis [fishersci.se]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mastering Moisture-Sensitive Reactions with 4-Bromo-3-methylbenzoyl Chloride
Welcome to the technical support center for 4-Bromo-3-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of using this highly reactive and moisture-sensitive reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind خير experimental choices, empowering you to troubleshoot effectively and achieve reliable results.
The Challenge: Moisture Sensitivity of Acyl Chlorides
This compound, like all acyl chlorides, is characterized by a highly electrophilic carbonyl carbon. This reactivity is a double-edged sword: it makes it an excellent acylating agent for synthesizing esters, amides, and ketones, but also renders it extremely susceptible to hydrolysis.[1] Even trace amounts of water in your reaction setup can lead to the formation of the unreactive 4-bromo-3-methylbenzoic acid, diminishing your yield and complicating purification. This guide provides the foundational knowledge and practical steps to mitigate these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have before they begin their work with this compound.
Q1: How reactive is this compound compared to other benzoyl chlorides?
A1: The reactivity of substituted benzoyl chlorides is governed by the electronic effects of the substituents on the aromatic ring. The bromine atom at the 4-position is an electron-withdrawing group through its inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more reactive than unsubstituted benzoyl chloride. The methyl group at the 3-position is a weak electron-donating group, which slightly counteracts this effect. However, the overall electronic effect of the substituents suggests that this compound is a relatively reactive acylating agent.
Q2: What are the primary signs of decomposition in my this compound reagent?
A2: The primary sign of decomposition is the presence of a white solid, which is likely the hydrolysis product, 4-bromo-3-methylbenzoic acid.[2][3] The reagent itself should be a clear to slightly yellow liquid or low-melting solid. A strong, acrid smell of hydrogen chloride (HCl) upon opening the container also indicates hydrolysis due to moisture ingress.
Q3: Can I use a base like pyridine in my reaction?
A3: Yes, a non-nucleophilic base such as pyridine or triethylamine is often recommended, particularly in reactions with amines (amide synthesis) and alcohols (ester synthesis). The base serves to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. However, it is crucial that the base is anhydrous to avoid introducing water into the reaction.
Q4: What is the best way to store this compound?
A4: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area. Storing it in a desiccator can provide an additional layer of protection against ambient moisture.
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Moisture Contamination: Reagent, solvent, glassware, or atmosphere was not sufficiently dry, leading to hydrolysis of the acyl chloride. | 1. Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents. Purge the reaction vessel with nitrogen or argon before adding reagents. |
| 2. Inactive Nucleophile: The amine or alcohol used is of poor quality or has degraded. | 2. Verify Nucleophile Quality: Use a fresh bottle of the nucleophile or purify it according to standard procedures before use. | |
| 3. Insufficient Base: In amide or ester synthesis, inadequate scavenging of HCl can stall the reaction. | 3. Use Sufficient Anhydrous Base: Employ at least one equivalent of an anhydrous non-nucleophilic base like triethylamine or pyridine. | |
| Formation of a White Precipitate Early in the Reaction | Hydrolysis of this compound: This is a strong indicator of significant water contamination. The precipitate is 4-bromo-3-methylbenzoic acid. | Start Over with Rigorous Anhydrous Technique: Discard the reaction. Re-dry all glassware, use freshly dried solvents, and ensure your inert gas line is functioning correctly. |
| Multiple Spots on Thin Layer Chromatography (TLC) | 1. Incomplete Reaction: Both starting material and product are present. | 1. Increase Reaction Time/Temperature: Monitor the reaction by TLC until the starting material is consumed. Gentle heating may be required. |
| 2. Side Reactions: Depending on the reaction (e.g., Friedel-Crafts), side products may form. | 2. Optimize Reaction Conditions: For Friedel-Crafts acylation, ensure the correct stoichiometry of the Lewis acid catalyst and control the temperature carefully to avoid side reactions.[4][5] | |
| 3. Presence of 4-bromo-3-methylbenzoic acid: The hydrolysis byproduct may be visible on TLC. | 3. Purification: The benzoic acid can typically be removed during aqueous workup with a mild base wash (e.g., saturated sodium bicarbonate solution). | |
| Difficulty in Product Purification | Contamination with 4-bromo-3-methylbenzoic acid: The acidic byproduct can co-purify with the desired product. | Aqueous Workup with Base: Wash the organic layer with a saturated solution of sodium bicarbonate to extract the acidic impurity as its water-soluble salt. |
| Product is an Oil Instead of a Solid: The product may be impure or have a low melting point. | Purification and Characterization: Purify the product by column chromatography. If the product is expected to be a solid, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Confirm the product's identity and purity using NMR and/or mass spectrometry. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating by incorporating steps to ensure anhydrous conditions.
Core Principle: The Inert Atmosphere Setup
All reactions with this compound must be performed under an inert atmosphere to exclude moisture and oxygen. A simple yet effective setup involves using a nitrogen or argon balloon.
Sources
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 4-Bromo-3-methylbenzoyl Chloride
Welcome to the technical support center for 4-Bromo-3-methylbenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction: Understanding this compound
This compound is a versatile bifunctional molecule, featuring a highly reactive acyl chloride group and a substituted aromatic ring. The presence of both a bromine atom and a methyl group on the benzene ring introduces electronic and steric factors that can influence reaction pathways and catalyst selection. This guide will provide detailed insights into three primary reactions of this compound: Friedel-Crafts acylation, esterification, and amidation.
Section 1: Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of C-C bond formation, allowing for the synthesis of aryl ketones.[1] With this compound, this reaction is employed to attach the 4-bromo-3-methylbenzoyl moiety to an aromatic substrate.
Frequently Asked Questions (FAQs): Friedel-Crafts Acylation
Q1: What is the best catalyst for the Friedel-Crafts acylation of benzene with this compound?
A1: Aluminum chloride (AlCl₃) is the most commonly used and potent Lewis acid catalyst for Friedel-Crafts acylation.[2] Ferric chloride (FeCl₃) is also an effective and more economical option.[3] For milder conditions, other Lewis acids like zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) can be utilized.[4]
Q2: How do the bromo and methyl groups on the benzoyl chloride affect the reaction?
A2: The bromo and methyl groups on the acyl chloride do not directly influence the regioselectivity of the reaction on the aromatic substrate. However, the methyl group on the benzoyl chloride is an ortho-, para-director. This is a critical consideration if the aromatic substrate also has substituents, as steric hindrance can play a role in the final product distribution.[5]
Q3: Why is a stoichiometric amount of Lewis acid catalyst required?
A3: The ketone product of the acylation forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[2] This necessitates the use of at least a stoichiometric amount of the catalyst to drive the reaction to completion.
Troubleshooting Guide: Friedel-Crafts Acylation
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive (hydrolyzed) acyl chloride. | Use fresh or properly stored this compound. Ensure strictly anhydrous reaction conditions.[2] |
| Deactivated aromatic substrate. | The reaction is less efficient with strongly deactivated aromatic rings (e.g., nitrobenzene). Consider using a more activated substrate if possible.[4] | |
| Insufficient or inactive catalyst. | Use at least a stoichiometric equivalent of a fresh, anhydrous Lewis acid. Ensure all glassware is oven-dried.[2] | |
| Multiple Spots on TLC (Side Reactions) | Polyacylation. | While less common than in Friedel-Crafts alkylation, it can occur with highly activated aromatic rings. Use a large excess of the aromatic substrate to favor mono-acylation.[2] |
| Isomeric products. | If the aromatic substrate has multiple substitution sites, a mixture of isomers can be expected. The directing effects of the substituents on the aromatic ring will determine the product distribution.[5] | |
| High reaction temperature. | Run the reaction at the lowest feasible temperature to minimize side reactions.[2] |
Experimental Protocol: Friedel-Crafts Acylation of Benzene
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
Dissolve anhydrous benzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the benzene solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Mechanism and Workflow Diagrams
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation.
Section 2: Esterification
Esterification of this compound with an alcohol provides a direct route to the corresponding esters, which are valuable intermediates in organic synthesis.
Frequently Asked Questions (FAQs): Esterification
Q1: What are the common catalysts for the esterification of this compound?
A1: The esterification of acyl chlorides is often rapid and can sometimes proceed without a catalyst.[6] However, for less reactive or sterically hindered alcohols, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or a tertiary amine base such as triethylamine (Et₃N) or pyridine is commonly used to accelerate the reaction and scavenge the HCl byproduct.[6][7]
Q2: Can I use a Lewis acid as a catalyst for esterification?
A2: While Lewis acids are the primary catalysts for Friedel-Crafts reactions, they are not typically used for the direct esterification of acyl chlorides with alcohols. Nucleophilic catalysts or bases are more effective for this transformation.[8]
Q3: My alcohol is sterically hindered. What conditions should I use?
A3: For sterically hindered alcohols, using a highly nucleophilic catalyst like DMAP is recommended.[7] The Steglich esterification, which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of DMAP, is also an effective method for esterifying challenging substrates.[7]
Troubleshooting Guide: Esterification
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive (hydrolyzed) acyl chloride. | Use fresh or properly stored this compound and ensure anhydrous conditions. |
| Poorly nucleophilic alcohol. | Add a catalytic amount of DMAP to increase the reaction rate.[7] | |
| Insufficient base. | Ensure at least a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) is used to neutralize the HCl generated. | |
| Side Reaction: Hydrolysis of Acyl Chloride | Presence of water in the reaction. | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere. |
| Difficulty in Purification | Oily product. | Attempt purification by column chromatography. |
| Product is water-soluble. | Perform multiple extractions of the aqueous layer with an organic solvent. |
Experimental Protocol: Esterification with Ethanol
Materials:
-
This compound
-
Anhydrous Ethanol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve anhydrous ethanol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled alcohol solution over 10-15 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Reaction Mechanism and Workflow Diagrams
Caption: Mechanism of Base-Mediated Esterification.
Section 3: Amidation
The reaction of this compound with ammonia, primary, or secondary amines is a robust method for the synthesis of amides.
Frequently Asked Questions (FAQs): Amidation
Q1: What is the role of a base in amidation reactions with acyl chlorides?
A1: A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[9] This prevents the protonation of the amine nucleophile, which would render it unreactive.
Q2: Can I use a tertiary amine as the nucleophile?
A2: Tertiary amines will not form a stable amide product with acyl chlorides. While they can react to form an unstable acylammonium salt, this intermediate is not productive for amide formation with the tertiary amine itself.[10]
Q3: My amidation reaction is sluggish. How can I improve the rate?
A3: For weakly nucleophilic or sterically hindered amines, consider using a more polar aprotic solvent like DMF or THF. Gentle heating may also be necessary, but should be monitored carefully to avoid side reactions. The use of a coupling agent, though less common for acyl chlorides, can be an option for particularly challenging substrates.[9]
Troubleshooting Guide: Amidation
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive (hydrolyzed) acyl chloride. | Use fresh or properly stored this compound under anhydrous conditions. |
| Poor quality or insufficient amine. | Use a purified amine. Ensure at least a stoichiometric amount is used. | |
| Insufficient base. | Use at least a stoichiometric amount of a tertiary amine base to neutralize the generated HCl.[9] | |
| Multiple Spots on TLC (Side Reactions) | Incomplete reaction. | Extend the reaction time or gently heat the reaction mixture, monitoring by TLC. |
| Hydrolysis of the acyl chloride. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere using anhydrous solvents. | |
| Over-reaction with the nucleophile. | If the amine has multiple reactive sites, consider using a protecting group strategy. |
Experimental Protocol: Amidation with Benzylamine
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
Reaction Mechanism and Workflow Diagrams
Caption: Mechanism of Base-Mediated Amidation.
Section 4: Safety Precautions
Working with this compound and associated catalysts requires strict adherence to safety protocols.
-
This compound: This compound is corrosive and a lachrymator. It reacts with moisture to release HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Lewis Acids (e.g., AlCl₃): These are water-sensitive and corrosive. Handle in a dry environment (e.g., glove box or under an inert atmosphere). Quench reactions carefully and slowly, as the process is highly exothermic.
-
Bases (e.g., Triethylamine, Pyridine): These are flammable and have strong odors. Handle in a fume hood and avoid inhalation.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
PubMed Central. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. [Link]
-
ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]
-
CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. [Link]
-
ACS Publications. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. [Link]
-
Reddit. (2016). Add DMAP to esterification between acyl chloride and alcohol?. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]
-
ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. [Link]
-
Stack Exchange. (2024). Why Acid chloride does not react with tertiary amine? (Looking for a suitable reason). [Link]
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Inno-Versity. (n.d.). Catalyst-free condensation of acid chlorides and alcohols using continuous flow. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
Chinese Journal of Chemistry. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Link]
-
Chemistry LibreTexts. (2015). 15.13: Friedel-Crafts Alkanoylation (Acylation). [Link]
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Technical Support Center: Removal of Unreacted 4-Bromo-3-methylbenzoyl Chloride
This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-bromo-3-methylbenzoyl chloride from reaction mixtures. The following sections detail scientifically-grounded protocols and explain the rationale behind each experimental choice to ensure procedural integrity and successful purification.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my reaction mixture?
A1: Unreacted this compound is highly reactive and can interfere with subsequent reaction steps or complicate product purification.[1][2] Its presence can lead to the formation of unwanted byproducts, and its corrosive nature can potentially degrade sensitive products.[3][4]
Q2: What are the primary methods for removing excess this compound?
A2: The most common strategies involve quenching the unreacted acyl chloride to convert it into more easily removable, less reactive species.[5][6] This is typically followed by an aqueous workup (liquid-liquid extraction) to separate the desired organic product from water-soluble byproducts.[7][8][9] For more challenging separations, flash column chromatography is a powerful purification technique.[10][11][12][13]
Q3: What are the products of this compound hydrolysis?
A3: this compound readily reacts with water in a process called hydrolysis to form 4-bromo-3-methylbenzoic acid and hydrochloric acid (HCl).[14][15][16] Both of these byproducts are acidic and can typically be removed from an organic solution with a basic wash.
Q4: How can I monitor the removal of this compound during the workup?
A4: Thin-Layer Chromatography (TLC) is an effective and convenient method for monitoring the presence of this compound. A spot corresponding to the acyl chloride should be visible on the TLC plate before the workup and should disappear or significantly diminish after successful removal.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Persistent acidic byproducts (4-bromo-3-methylbenzoic acid) in the organic layer after workup. | Incomplete neutralization or extraction of 4-bromo-3-methylbenzoic acid. | Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the carboxylic acid, forming a water-soluble salt that is easily extracted into the aqueous phase.[9][17] Ensure complete phase separation before proceeding. |
| Loss of desired product during aqueous extraction. | The desired product has significant water solubility. | If your product has some water solubility, minimize the number of aqueous washes or use a brine (saturated NaCl) wash.[9] The high salt concentration in brine reduces the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out." |
| Emulsion formation during extraction. | High concentration of salts or polar byproducts can lead to the formation of a stable emulsion between the organic and aqueous layers. | Add a small amount of brine to the separatory funnel and gently swirl. This can help to break up the emulsion. In some cases, allowing the mixture to stand for a longer period may also resolve the issue. For persistent emulsions, filtering the mixture through a pad of celite may be effective. |
| The desired product co-elutes with impurities during column chromatography. | The chosen solvent system for flash chromatography does not provide adequate separation. | Optimize the solvent system using TLC. A good starting point for many organic compounds is a mixture of hexanes and ethyl acetate.[10][11] The polarity of the eluent can be adjusted to achieve better separation. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve resolution.[10] |
Experimental Protocols
Protocol 1: Quenching and Extractive Workup
This protocol is suitable for reactions where the desired product is stable to aqueous basic conditions and has low water solubility.
Step 1: Quenching the Reaction
-
Rationale: The first step is to neutralize the highly reactive this compound. This is achieved by adding a nucleophile that will react with the acyl chloride to form a less reactive and more easily removable compound.
-
Procedure:
-
Cool the reaction mixture in an ice bath to control the exothermic reaction.
-
Slowly add a quenching agent. Common choices include:
-
Stir the mixture for 15-30 minutes to ensure the complete reaction of the acyl chloride.
-
Step 2: Liquid-Liquid Extraction
-
Rationale: This step separates the desired organic product from the water-soluble byproducts formed during quenching.
-
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent in which your product is soluble (e.g., dichloromethane, ethyl acetate).
-
Add water or a basic aqueous solution (e.g., saturated NaHCO₃) to the separatory funnel.
-
Gently shake the funnel, periodically venting to release any pressure buildup, especially if using a bicarbonate solution which generates CO₂ gas.[7]
-
Allow the layers to separate. The organic layer will contain your desired product, while the aqueous layer will contain the salt of 4-bromo-3-methylbenzoic acid and other water-soluble impurities.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
1M HCl (if a tertiary amine base like triethylamine was used in the reaction).
-
Saturated aqueous NaHCO₃ solution to remove any remaining acidic impurities.
-
Brine (saturated NaCl solution) to remove residual water from the organic layer.[9]
-
-
Collect the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is recommended when the extractive workup is insufficient to separate the desired product from impurities.
-
Rationale: Flash chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[10][11][13]
-
Procedure:
-
Develop a Solvent System:
-
Use TLC to identify a suitable solvent system that provides good separation between your desired product and any impurities. The ideal Rf value for the product is typically around 0.3.[10] A common starting point is a mixture of hexanes and ethyl acetate.
-
-
Pack the Column:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel, ensuring it is well-compacted to avoid air bubbles or channels.[18]
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elute the Column:
-
Apply pressure (typically with compressed air) to the top of the column to force the eluent through the silica gel at a steady rate.
-
Collect fractions in test tubes.
-
-
Analyze the Fractions:
-
Use TLC to analyze the collected fractions and identify those containing the pure product.
-
-
Combine and Concentrate:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
-
Safety Information
-
This compound is a corrosive substance and a lachrymator.[4][19] It reacts with moisture and should be handled in a well-ventilated fume hood.[3]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical and its reaction mixtures.[3][19]
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[4][19]
References
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]
-
Brown, D., & Hudson, R. F. (1951). Mechanism of hydrolysis of benzoyl chloride. Nature, 167(4255), 819. [Link]
-
Chemically-active extraction - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic - Reddit. (2024). Retrieved from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020). Retrieved from [Link]
-
A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]
-
Benzyl Chloride, Benzal Chloride, and Benzotrichloride - ResearchGate. (n.d.). Retrieved from [Link]
-
BENZOYL CHLORIDE - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Experiment 14: Friedel-Crafts Acylation - YouTube. (2011). Retrieved from [Link]
-
The mechanism of the hydrolysis of benzyl chloride. - SciSpace. (n.d.). Retrieved from [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. (2025). Retrieved from [Link]
-
Purification: How to Run a Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
- US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents. (n.d.).
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Successful flash chromatography - Biotage. (n.d.). Retrieved from [Link]
-
Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]
-
Application of Flash Chromatography in Purification of Natural and Synthetic Products. (n.d.). Retrieved from [Link]
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021). Retrieved from [Link]
-
Successful Flash Chromatography | Biotage. (n.d.). Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Retrieved from [Link]
-
Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps. (n.d.). Retrieved from [Link]
-
This compound (C8H6BrClO) - PubChemLite. (n.d.). Retrieved from [Link]
-
Removing oxalyl chloride from acid chloride intermediate in ester formation - Reddit. (2024). Retrieved from [Link]
-
Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. (2025). Retrieved from [Link]
-
THE REACTION OF ACYL CHLORIDES WITH WATER, ALCOHOLS AND PHENOL - Chemguide. (n.d.). Retrieved from [Link]
-
Benzoyl chloride, 4-bromo- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Benzoyl chloride, 4-bromo-3-formyl- | C8H4BrClO2 | CID 57798304 - PubChem. (n.d.). Retrieved from [Link]
-
Acyl Chlorides (A-Level) | ChemistryStudent. (n.d.). Retrieved from [Link]
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Troubleshooting unexpected results in syntheses using 4-Bromo-3-methylbenzoyl chloride
Technical Support Center: 4-Bromo-3-methylbenzoyl Chloride
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile reagent. Here, we address common and unexpected challenges encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower your research.
Core Concepts: Understanding the Reagent
This compound is a bifunctional aromatic compound featuring a highly reactive acyl chloride group. Its structure dictates its reactivity profile, which is essential for troubleshooting.
-
Electrophilicity: The carbonyl carbon is highly electrophilic, making it an excellent substrate for nucleophilic acyl substitution.
-
Steric Hindrance: The methyl group ortho to the acyl chloride can introduce moderate steric hindrance, potentially slowing reactions with bulky nucleophiles compared to less substituted benzoyl chlorides.
-
Moisture Sensitivity: Like all acyl chlorides, it is extremely sensitive to moisture. Hydrolysis to the corresponding 4-bromo-3-methylbenzoic acid is the most common cause of failed or low-yielding reactions.[1][2]
| Property | Value | Source |
| CAS Number | 21900-25-4 | [3] |
| Molecular Formula | C₈H₆BrClO | [3] |
| Molecular Weight | 233.49 g/mol | [3] |
| Appearance | Typically a solid | [4] |
Troubleshooting Guide: Amide Bond Formation
Amidation is one of the most common applications for this reagent. Below are answers to frequently encountered issues.
Q1: My amidation reaction yield is very low, or it failed completely. What went wrong?
This is the most common issue and almost always points to one primary culprit: hydrolysis of the acyl chloride.
Core Cause: this compound reacts rapidly with water to form 4-bromo-3-methylbenzoic acid.[2] This carboxylic acid is significantly less reactive and will not readily form an amide under standard conditions, effectively halting your desired reaction.
Troubleshooting Steps:
-
Verify Reagent Quality: Has your acyl chloride been properly stored? Check for the presence of the hydrolysis product (4-bromo-3-methylbenzoic acid) via TLC or ¹H NMR before starting. The carboxylic acid will appear as a more polar spot on a silica TLC plate.
-
Ensure Anhydrous Conditions: This is non-negotiable.
-
Glassware: All glassware must be oven- or flame-dried immediately before use and cooled under an inert atmosphere (Nitrogen or Argon).[5]
-
Solvents: Use freshly opened anhydrous solvents or solvents dispensed from a purification system. Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are recommended.[5]
-
Reagents: Ensure your amine and base (e.g., triethylamine) are anhydrous.
-
-
Check Stoichiometry and Base: The reaction generates HCl as a byproduct, which can protonate your amine nucleophile, rendering it inactive. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), must be used in at least a stoichiometric amount (typically 1.1-1.5 equivalents) to scavenge this acid.[5]
Caption: Decision workflow for troubleshooting low amidation yields.
Q2: My TLC/NMR shows my desired amide product, but it's contaminated with a more polar byproduct. How do I remove it?
The contaminant is almost certainly 4-bromo-3-methylbenzoic acid from the hydrolysis of your starting material.
Purification Strategy:
-
Aqueous Base Wash: The most effective method is to exploit the acidic nature of the carboxylic acid. During your aqueous workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH).[2][6] The basic wash deprotonates the carboxylic acid, forming the corresponding sodium carboxylate salt, which is highly soluble in the aqueous layer and will be removed from your organic phase.
-
Causality: Amides are generally neutral and will remain in the organic solvent (e.g., DCM, Ethyl Acetate), while the carboxylate salt partitions into the aqueous phase.
-
-
Column Chromatography: If the base wash is insufficient, silica gel chromatography can be used. The carboxylic acid is significantly more polar than the corresponding amide and will have a lower Rf value.[6]
Caption: Diagram of reaction pathways and purification strategy.
Troubleshooting Guide: Friedel-Crafts Acylation
When using this compound as an acylating agent in Friedel-Crafts reactions, unique challenges can arise.
Q3: My Friedel-Crafts acylation is not working, even with AlCl₃. What's the problem?
The success of a Friedel-Crafts reaction hinges on the electronic properties of both the acylating agent and the aromatic substrate.[7][8]
Potential Causes & Solutions:
-
Deactivated Aromatic Substrate: Friedel-Crafts reactions fail with strongly deactivated aromatic rings (e.g., nitrobenzene). The reaction is an electrophilic aromatic substitution, requiring an electron-rich ring to attack the acylium ion.[8][9]
-
Solution: If possible, use a more electron-rich (activated) substrate. If the substrate cannot be changed, more forcing conditions or alternative catalysts may be needed, though success is not guaranteed.[10]
-
-
Catalyst Deactivation by Moisture: Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture will hydrolyze it, rendering it inactive.[10] Ensure strict anhydrous conditions are maintained.
-
Stoichiometric Catalyst Requirement: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃).[7]
-
Causality: The ketone product formed is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[10] This complexation removes the catalyst from the reaction cycle. Therefore, you must use at least one equivalent of catalyst for every equivalent of acyl chloride. Using 1.1 to 1.3 equivalents is common practice.
-
-
No Rearrangements: A key advantage of acylation over alkylation is that the acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements.[8][9] If you are seeing isomeric products, it is more likely due to acylation at different positions on your aromatic substrate (ortho, meta, para), not rearrangement of the acyl group itself.
Protocols & Methodologies
Protocol 1: General Amidation Procedure
This protocol provides a robust starting point for the synthesis of amides from this compound.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling & Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq.) dropwise.
-
Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[5]
-
Workup: Upon completion, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.[5][11]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by silica gel chromatography.[5]
Protocol 2: General Aqueous Workup for Product Purification
This procedure is designed to remove acidic and basic impurities from a crude reaction mixture.
-
Quench: Cool the reaction mixture and, if necessary, dilute with an appropriate organic solvent (e.g., ethyl acetate or DCM). Carefully quench any remaining reactive reagents by slowly adding water.
-
Phase Separation: Transfer the entire mixture to a separatory funnel.
-
Acid Wash: Wash the organic layer with 1M HCl to remove unreacted amines and basic catalysts like triethylamine.
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃. Vent the funnel frequently as CO₂ gas will be generated if acidic impurities are present. This step removes the 4-bromo-3-methylbenzoic acid byproduct.[6]
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.[6]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄). Filter or decant the solution and remove the solvent under reduced pressure.
References
-
The Royal Society of Chemistry. (2017). Electronic Supplementary Information for "Flow-assisted lithiation-trapping of bromo-anisoles". [Link]
-
Montalbán-López, M., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15335–15343. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
PubChem. This compound. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
ResearchGate. (2021). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. [Link]
-
PubChem. 4-Bromo-3-chloro-2-methylbenzaldehyde. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Knowbee Tutoring. (2015). Friedel Crafts Acylation in Organic Chemistry. YouTube. [Link]
-
PubChem. Benzoyl chloride, 4-bromo-3-formyl-. [Link]
- Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
-
Reddit. (2022). Which benzoyl chloride undergoes hydrolysis faster in water?. [Link]
-
PubChem. 4-Bromobenzoyl chloride. [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Bromo-3-methylbenzoyl Chloride
In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural confirmation of reactive intermediates is paramount. 4-Bromo-3-methylbenzoyl chloride serves as a critical building block, yet its inherent reactivity, characteristic of acyl chlorides, necessitates precise and rapid analytical methodologies for quality control and reaction monitoring. This guide provides an in-depth analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this compound. Furthermore, it offers a comparative perspective on alternative techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS), furnishing researchers with a comprehensive understanding of the analytical options and their respective insights.
The Analytical Imperative: Why NMR Reigns Supreme for this compound
The trisubstituted benzene ring of this compound presents a distinct set of analytical challenges. The precise placement of the bromo, methyl, and benzoyl chloride moieties dictates the subsequent reactivity and the final structure of the target molecule. While several techniques can confirm the presence of functional groups, NMR spectroscopy excels in defining the exact constitutional isomerism. It provides an unambiguous electronic and topological map of the molecule by probing the magnetic environments of each proton and carbon atom. This level of detail is crucial for ensuring the integrity of a synthetic pathway.
Part 1: In-Depth NMR Analysis of this compound
Due to the reactive nature of acyl chlorides, obtaining and publishing high-resolution NMR spectra can be challenging. Therefore, this section presents a detailed predicted analysis based on well-established principles of substituent effects on aromatic systems. This predictive approach is a powerful tool for chemists to know what to expect from their experimental data.
Predicted ¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum is anticipated to display a characteristic pattern for a 1,2,4-trisubstituted benzene ring. The electron-withdrawing nature of the benzoyl chloride group will generally shift the aromatic protons downfield, while the methyl group has a slight shielding effect.
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Due to the moisture sensitivity of acyl chlorides, sample preparation must be conducted under anhydrous conditions. Use a deuterated solvent that has been dried over molecular sieves, such as Chloroform-d (CDCl₃) or Dichloromethane-d₂ (CD₂Cl₂). The sample tube should be flame-dried or oven-dried prior to use.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal resolution of the aromatic proton signals and their coupling patterns.
-
Acquisition Parameters:
-
¹H NMR: Standard acquisition parameters are generally sufficient. A spectral width of approximately 16 ppm, centered around 6 ppm, is appropriate. A relaxation delay of 1-2 seconds is typically adequate.
-
¹³C NMR: A wider spectral width (e.g., 240 ppm) is necessary. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.
-
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.05 | Doublet (d) | ~2.0 | Ortho to the electron-withdrawing -COCl group and meta to the bromine atom. This proton is expected to be the most deshielded. |
| H-5 | ~7.85 | Doublet of Doublets (dd) | J(ortho) ≈ 8.4, J(meta) ≈ 2.0 | Ortho to the bromine atom and meta to the -COCl group. |
| H-6 | ~7.50 | Doublet (d) | ~8.4 | Ortho to the methyl group and ortho to the bromine atom. |
| CH₃ | ~2.50 | Singlet (s) | N/A | The methyl protons are attached to the aromatic ring. |
Molecular Structure and Proton Assignments
Caption: Structure of this compound with proton numbering.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show eight distinct signals, corresponding to the six aromatic carbons, the carbonyl carbon, and the methyl carbon. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~168 | The carbonyl carbon of an acyl chloride is characteristically found in this region. |
| C-1 | ~135 | Quaternary carbon attached to the -COCl group. |
| C-2 | ~133 | Deshielded by the adjacent -COCl group. |
| C-3 | ~140 | Quaternary carbon attached to the methyl group. |
| C-4 | ~125 | Quaternary carbon attached to the bromine atom. |
| C-5 | ~132 | Influenced by the ortho bromine and meta -COCl group. |
| C-6 | ~128 | Shielded by the ortho methyl group. |
| CH₃ | ~21 | Typical chemical shift for a methyl group on an aromatic ring. |
Part 2: Comparison with Alternative Analytical Techniques
While NMR provides the most detailed structural information, other spectroscopic methods offer complementary and often faster means of analysis.
Caption: Workflow showing NMR as the primary structural elucidation tool.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for quickly verifying the presence of the key functional groups in this compound.
-
Experimental Protocol: A small amount of the neat liquid sample can be placed between two salt plates (NaCl or KBr) for analysis. Alternatively, a solution in a suitable solvent like chloroform can be used.
-
Key Diagnostic Peaks: The most prominent and diagnostic absorption will be the carbonyl (C=O) stretch of the acyl chloride. This band is typically very strong and appears at a high frequency, around 1800 cm⁻¹ .[1] The C-Cl stretch is also present but is in the fingerprint region and less useful for definitive identification. Aromatic C-H and C=C stretching vibrations will also be observable.
Mass Spectrometry (MS), particularly Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful combination for separating the compound from any impurities and determining its molecular weight and fragmentation pattern.[2][3]
-
Experimental Protocol: A dilute solution of the sample in a volatile organic solvent is injected into the GC. The instrument separates the components of the mixture, which are then ionized and analyzed by the mass spectrometer.
-
Expected Data:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (C₈H₆BrClO). Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed for the molecular ion.
-
Fragmentation: A common fragmentation pathway for benzoyl chlorides is the loss of the chlorine atom to form a stable acylium ion.[4] Therefore, a prominent peak corresponding to the [M-Cl]⁺ fragment is expected. Further fragmentation of the aromatic ring can also occur.
-
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed connectivity, isomer identification, electronic environment of atoms. | Unambiguous structural elucidation. | Requires more sample, longer acquisition time, sensitive to sample purity. |
| IR Spectroscopy | Presence of functional groups (e.g., C=O, C-Cl). | Fast, requires small sample amount, simple to operate. | Provides limited information on the overall structure and isomerism. |
| GC-MS | Molecular weight, elemental composition (from isotopes), fragmentation pattern, separation from impurities. | High sensitivity, excellent for mixture analysis.[2][5][6] | Can cause thermal degradation of some compounds.[2] Does not provide detailed connectivity information. |
Conclusion
For the definitive structural analysis of this compound, ¹H and ¹³C NMR spectroscopy are indispensable tools. They provide a complete picture of the molecular architecture, which is essential for researchers in drug development and chemical synthesis. While techniques like IR spectroscopy and GC-MS are valuable for rapid functional group identification and molecular weight determination, they serve as complementary methods. A comprehensive analytical approach, leveraging the strengths of each technique, ensures the highest level of confidence in the identity and purity of this important chemical intermediate.
References
-
Wong, J. M. T., Malec, P. A., Mabrouk, O. S., Ro, J., Dus, M., & Kennedy, R. T. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of the American Society for Mass Spectrometry, 27(10), 1644–1653. [Link]
-
Grinias, J. P., Wong, J. M. T., & Nesbitt, K. M. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International, 30(10), 760-768. [Link]
-
Wikipedia contributors. (2024, January 10). Acyl chloride. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Song, P., Mabrouk, O. S., Hershey, N. D., & Kennedy, R. T. (2012). In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry. Analytical chemistry, 84(1), 412–419. [Link]
-
Hunt, I. (n.d.). Spectroscopic Analysis of Acyl Chlorides. University of Calgary. Retrieved January 17, 2026, from [Link]
-
LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Wikipedia contributors. (2023, December 16). Gas chromatography–mass spectrometry. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Reichenbächer, M., & Popp, J. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(15), 3329–3339. [Link]
-
TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved January 17, 2026, from [Link]
-
The Organic Chemistry Tutor. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Reactivity of 4-Bromo-3-methylbenzoyl Chloride and 4-Bromobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriate building blocks is paramount. The reactivity of these precursors dictates reaction efficiency, yield, and ultimately, the viability of a synthetic route. This guide offers an in-depth comparative analysis of two structurally related acylating agents: 4-Bromo-3-methylbenzoyl chloride and 4-bromobenzoyl chloride. Through a blend of theoretical principles and a detailed experimental protocol, we will dissect the subtle yet significant impact of a single methyl group on the reactivity of the benzoyl chloride scaffold.
Structural and Electronic Considerations: A Tale of Two Molecules
At first glance, this compound and 4-bromobenzoyl chloride share a common architecture: a benzene ring substituted with a bromine atom and a reactive acyl chloride functional group. The key distinction lies in the presence of a methyl group at the 3-position (meta to the acyl chloride) in the former. This seemingly minor addition introduces both electronic and steric effects that can modulate the reactivity of the molecule.
4-Bromobenzoyl Chloride: This molecule serves as our baseline for comparison. The bromine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I) on the benzene ring. This effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
This compound: The introduction of a methyl group at the 3-position introduces two opposing electronic effects. The methyl group is weakly electron-donating through an inductive effect (+I). This effect would be expected to slightly decrease the electrophilicity of the carbonyl carbon compared to its unsubstituted counterpart. However, the position of the methyl group is critical. Being meta to the carbonyl group, its electron-donating influence is less pronounced than if it were in the ortho or para position.
Furthermore, the methyl group introduces a degree of steric hindrance. While not directly adjacent to the reactive acyl chloride, its presence can influence the orientation of the molecule and potentially hinder the approach of bulky nucleophiles.
Based on these electronic effects, it is hypothesized that 4-bromobenzoyl chloride will be slightly more reactive than this compound in nucleophilic acyl substitution reactions due to the undiluted electron-withdrawing effect of the bromine atom. The electron-donating methyl group in the 3-position of this compound is expected to marginally reduce the electrophilicity of the carbonyl carbon.
Experimental Validation: A Comparative Friedel-Crafts Acylation of Anisole
To empirically test our hypothesis, a comparative Friedel-Crafts acylation of anisole is proposed. This reaction is a classic example of electrophilic aromatic substitution and is highly sensitive to the electrophilicity of the acylating agent.[1] The reaction progress can be monitored over time to determine the relative reaction rates.
Experimental Protocol
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Bromobenzoyl chloride | 219.46 | >98% | Sigma-Aldrich |
| This compound | 233.49 | >98% | Sigma-Aldrich |
| Anisole | 108.14 | >99% | Acros Organics |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | >99% | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | 84.93 | >99.8% | J.T.Baker |
| Hydrochloric Acid (HCl), concentrated | 36.46 | 37% | VWR |
| Sodium Bicarbonate (NaHCO₃), saturated solution | 84.01 | - | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | EMD Millipore |
| Deuterated Chloroform (CDCl₃) | 120.38 | 99.8 atom % D | Cambridge Isotope Laboratories |
Procedure:
Two parallel reactions will be set up, one with 4-bromobenzoyl chloride and the other with this compound.
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents). Cool the flask to 0 °C in an ice bath.
-
Acyl Chloride Addition: In a separate flame-dried flask, dissolve the respective benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred suspension of aluminum chloride at 0 °C.
-
Anisole Addition: To the resulting acylium ion complex, add a solution of anisole (1.1 equivalents) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by taking aliquots at regular time intervals (e.g., 15, 30, 60, 90, and 120 minutes) and quenching them with a saturated sodium bicarbonate solution. The organic layer can be analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is deemed complete (or after a set time for comparison), slowly quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification and Characterization: Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.
Visualizing the Workflow
Caption: Experimental workflow for the comparative Friedel-Crafts acylation.
Predicted Outcomes and Data Analysis
The primary metric for comparing the reactivity of the two benzoyl chlorides will be the rate of consumption of the starting material and the rate of formation of the corresponding ketone product, (4-bromophenyl)(4-methoxyphenyl)methanone and (4-bromo-3-methylphenyl)(4-methoxyphenyl)methanone, respectively.
Predicted Data:
| Acyl Chloride | Predicted Relative Reaction Rate | Expected Major Product | Rationale |
| 4-Bromobenzoyl chloride | Faster | (4-bromophenyl)(4-methoxyphenyl)methanone | The electron-withdrawing bromine atom enhances the electrophilicity of the carbonyl carbon. |
| This compound | Slower | (4-bromo-3-methylphenyl)(4-methoxyphenyl)methanone | The electron-donating methyl group slightly reduces the electrophilicity of the carbonyl carbon. |
The quantitative data obtained from GC or HPLC analysis can be plotted as concentration versus time to determine the initial reaction rates. The ratio of these rates will provide a quantitative measure of the relative reactivity of the two compounds.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich anisole ring.
Caption: Generalized mechanism of Friedel-Crafts acylation.
Conclusion
The seemingly subtle structural difference of a single methyl group is predicted to have a discernible impact on the reactivity of the benzoyl chloride scaffold. 4-Bromobenzoyl chloride is expected to be the more reactive of the two due to the unmitigated electron-withdrawing effect of the bromine substituent. In contrast, the electron-donating methyl group in this compound is anticipated to slightly attenuate its reactivity.
This comparative guide provides a robust framework for understanding and experimentally validating these reactivity differences. For researchers and professionals in drug development, such nuanced understanding of substituent effects is crucial for the rational design of synthetic pathways and the optimization of reaction conditions, ultimately leading to more efficient and successful outcomes in the synthesis of complex molecules.
References
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-bromobenzoyl chloride. Retrieved from [Link]
Sources
FT-IR spectrum interpretation of 4-Bromo-3-methylbenzoyl chloride
An Application Scientist's Guide to Interpreting the FT-IR Spectrum of 4-Bromo-3-methylbenzoyl Chloride
Introduction: The Role of FT-IR in Synthetic Chemistry
In the realm of drug development and fine chemical synthesis, this compound serves as a critical structural intermediate. Its purity and identity are paramount to the success of subsequent synthetic steps. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out for its speed, non-destructive nature, and profound ability to provide a unique molecular "fingerprint."[1][2] This guide provides an in-depth, expert-level interpretation of the FT-IR spectrum of this compound, moving beyond a simple peak-list to explain the causal relationships between molecular structure and vibrational absorption. We will compare its spectral features to logical precursors and analogs, providing a robust framework for researchers to confirm synthesis and assess purity with confidence.
Part 1: The Vibrational Signature of this compound
The infrared spectrum of an organic molecule is a direct manifestation of its covalent bonds vibrating upon absorbing IR radiation.[1][2][3] Specific bonds and functional groups absorb at characteristic frequencies. The structure of this compound contains several key functional groups, each contributing distinct and identifiable peaks to the overall spectrum.
Molecular Structure:
(Simplified 2D representation)
The interpretation strategy involves systematically identifying the vibrations associated with each part of the molecule.
The Acyl Chloride Group (-COCl): A High-Frequency Hallmark
The carbonyl (C=O) stretching vibration of an acyl chloride is one of its most diagnostic features. Due to the strong electron-withdrawing inductive effect of the chlorine atom, the C=O double bond is strengthened and stiffened compared to ketones or esters.[4] This results in a strong absorption at a significantly higher wavenumber.[4][5]
-
C=O Stretch: Expect a very strong, sharp peak in the range of 1815-1770 cm⁻¹ .[5][6] Conjugation with the aromatic ring can slightly lower this frequency, but it remains one of the highest-frequency carbonyl absorptions.[5] Some acyl chlorides may also show a weaker overtone peak at a slightly lower frequency, around 1740 cm⁻¹.[7][8]
-
C-Cl Stretch: The stretch associated with the chlorine atom of the acyl chloride is expected in the 850-550 cm⁻¹ range.[9][10]
The Substituted Aromatic Ring: A Complex Fingerprint
The benzene ring gives rise to several characteristic absorptions.
-
Aromatic C-H Stretch: These vibrations are consistently found at wavenumbers just above 3000 cm⁻¹. Expect weak to medium peaks in the 3100-3000 cm⁻¹ region.[11][12][13] Their presence is a clear indicator of an unsaturated system.[11][14]
-
Aromatic C=C In-Ring Stretch: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of medium-to-strong absorptions. Key peaks are typically observed in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[11][12][13]
-
C-H Out-of-Plane (oop) Bending: These strong absorptions in the fingerprint region are highly diagnostic of the ring's substitution pattern.[11][12] For this compound, the ring is 1,2,4-trisubstituted (viewing the -COCl group as substituent #1, methyl as #3, and bromo as #4). This pattern typically gives rise to strong bands in the 830-780 cm⁻¹ and 900-870 cm⁻¹ ranges.[12]
The Alkyl Substituents: Methyl and Bromo Groups
-
Methyl C-H Stretch: The C-H bonds of the methyl group will produce medium-to-strong absorptions just below 3000 cm⁻¹. Look for asymmetric and symmetric stretches around 2960 cm⁻¹ and 2870 cm⁻¹ .[15][16]
-
Methyl C-H Bending: The methyl group also exhibits characteristic bending vibrations (scissoring and rocking), appearing around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric "umbrella" mode).[15]
-
C-Br Stretch: The vibration of the carbon-bromine bond is found at very low frequencies due to the heavy mass of the bromine atom. It appears as a medium-to-strong peak in the 690-515 cm⁻¹ range.[9][10]
Summary of Expected Absorption Peaks
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H | Stretch | Medium to Weak |
| 2960 - 2850 | Methyl C-H | Stretch | Medium |
| ~1780 | Acyl Chloride (C=O) | Stretch | Very Strong, Sharp |
| 1600 - 1585 | Aromatic C=C | In-Ring Stretch | Medium |
| 1500 - 1400 | Aromatic C=C / Methyl C-H | In-Ring Stretch / Bending | Medium to Strong |
| ~1375 | Methyl C-H | Symmetric Bend | Medium |
| 900 - 780 | Aromatic C-H | Out-of-Plane Bend | Strong |
| 850 - 550 | C-Cl | Stretch | Medium |
| 690 - 515 | C-Br | Stretch | Medium to Strong |
Part 2: A Comparative Analysis - Differentiating from Precursors and Analogs
The true power of FT-IR lies in its comparative application, particularly for monitoring reaction progress.
Comparison vs. Starting Material: 4-Bromo-3-methylbenzoic Acid
The synthesis of this compound typically starts from the corresponding carboxylic acid (e.g., by reaction with thionyl chloride). FT-IR is the ideal tool to confirm this conversion.
-
Key Disappearance: The spectrum of the starting carboxylic acid is dominated by a very broad O-H stretching band from 3300-2500 cm⁻¹ .[9][13] The complete disappearance of this band is the primary indicator of a successful reaction.
-
Key Shift: The carboxylic acid C=O stretch appears as a strong band around 1710 cm⁻¹ .[5] Upon conversion to the acyl chloride, this peak vanishes and is replaced by the new, much higher frequency C=O stretch around 1780 cm⁻¹ . This upward shift of ~70 cm⁻¹ is an unambiguous confirmation of product formation.
| Feature | 4-Bromo-3-methylbenzoic Acid | This compound | Rationale for Change |
| O-H Stretch | Very broad, strong peak (3300-2500 cm⁻¹) | Absent | The hydroxyl group has been replaced by chlorine. |
| C=O Stretch | Strong peak (~1710 cm⁻¹) | Very strong peak (~1780 cm⁻¹) | The inductive effect of chlorine strengthens the C=O bond, increasing its vibrational frequency.[4] |
Comparison vs. Simpler Analogs
Comparing the spectrum to simpler benzoyl chloride derivatives helps in assigning the peaks associated with the specific ring substituents.
-
vs. Benzoyl Chloride: The spectrum of this compound will show additional peaks for the methyl C-H stretches (2960-2850 cm⁻¹) and bends (~1460, 1375 cm⁻¹), and the low-frequency C-Br stretch (below 700 cm⁻¹).[9][15] The out-of-plane bending region will also differ significantly due to the change from monosubstituted to trisubstituted.
-
vs. 4-Bromobenzoyl Chloride: The target molecule's spectrum will be distinguished by the presence of the methyl C-H stretching and bending vibrations.
-
vs. 3-Methylbenzoyl Chloride: The key differentiator will be the C-Br stretching peak in the low-wavenumber region of the fingerprint (690-515 cm⁻¹).[9][10]
Part 3: Experimental Protocol for High-Fidelity Spectrum Acquisition
Acquiring a clean, artifact-free spectrum is crucial for accurate interpretation. The following protocol outlines the use of Attenuated Total Reflectance (ATR), a modern, preferred technique for liquid or solid samples.
Step-by-Step ATR-FT-IR Protocol
-
Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Crystal Cleaning (Causality): The ATR crystal (typically diamond or germanium) must be impeccably clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., lint-free lens paper). This step is critical because any residue from previous samples will appear in the spectrum, leading to misinterpretation.
-
Background Spectrum Acquisition (Self-Validation): With the clean, empty ATR accessory in place, acquire a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). The background scan measures the instrument's environment (atmospheric CO₂, water vapor) and the absorbance of the ATR crystal itself. This spectrum is digitally subtracted from the sample spectrum, ensuring that the final output contains only the data from the sample. This is a core self-validating step.
-
Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the center of the ATR crystal.
-
Apply Pressure (Causality): If using a solid sample or a viscous liquid, lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Good contact is essential for the IR evanescent wave to penetrate the sample effectively, which is required for a strong, high-quality signal.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans at 4 cm⁻¹ resolution).
-
Data Processing and Cleaning: After acquisition, perform a baseline correction if necessary. Clean the ATR crystal thoroughly as described in step 2 to prepare for the next sample.
Experimental Workflow Diagram
Caption: Diagram 1: A step-by-step workflow for acquiring a high-quality ATR-FT-IR spectrum.
Part 4: Integrated Spectral Interpretation Workflow
A logical, systematic approach is key to interpreting a spectrum and confirming the identity of this compound.
Interpretation Logic Diagram
Caption: Diagram 2: A decision-making flowchart for the systematic identification of this compound from its FT-IR spectrum.
Conclusion
The FT-IR spectrum of this compound is rich with information, providing a definitive confirmation of its molecular structure. The key diagnostic features are the exceptionally high-frequency carbonyl stretch (~1780 cm⁻¹), the presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, and the low-frequency C-Br stretch. By comparing an acquired spectrum against the data in this guide and using it to monitor the conversion from its carboxylic acid precursor, researchers can leverage FT-IR as a rapid, reliable, and indispensable tool for quality control and synthetic validation in the laboratory.
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A Senior Application Scientist's Guide to Purity Assessment of 4-Bromo-3-methylbenzoyl Chloride: A Comparative Analysis of HPLC and GC Methods
Introduction: The Analytical Imperative for 4-Bromo-3-methylbenzoyl Chloride
This compound (C₈H₆BrClO) is a critical reactive intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its acyl chloride functional group makes it highly valuable for creating amide and ester linkages, but this same reactivity presents a significant analytical challenge.[3] The compound is acutely susceptible to hydrolysis, readily converting to 4-bromo-3-methylbenzoic acid upon exposure to moisture, including atmospheric humidity.[4][5]
For researchers and process chemists, ensuring the purity of this starting material is not merely a quality control checkpoint; it is fundamental to achieving desired reaction yields, minimizing difficult-to-remove impurities in the final product, and ensuring overall process reproducibility. An impure starting material can lead to failed syntheses and compromised product integrity.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound. We will move beyond theoretical discussions to provide detailed, field-tested protocols and explain the scientific rationale behind the choice of each analytical parameter. Our objective is to equip you, the practicing scientist, with the knowledge to select and implement the most appropriate method for your specific analytical needs, grounded in the principles of authoritative bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7]
The Core Challenge: Reactivity and Thermal Stability
The primary obstacle in analyzing this compound is its inherent instability. The electrophilic carbonyl carbon of the acyl chloride is a prime target for nucleophilic attack by water. This hydrolysis reaction is often the main source of impurity.
Therefore, any chosen analytical method must be able to:
-
Quantify the parent compound, this compound.
-
Effectively separate and quantify the primary degradant, 4-bromo-3-methylbenzoic acid.
-
Avoid inducing degradation of the analyte during the analytical process itself.
This last point is the central battleground where the choice between HPLC and GC is fought.
Part 1: The High-Performance Liquid Chromatography (HPLC) Approach
HPLC is exceptionally well-suited for the analysis of non-volatile and thermally unstable compounds, making it a natural first choice for a reactive molecule like this compound.[8][9] The analysis is performed at or near room temperature, which critically minimizes the risk of thermal degradation during the measurement process.[10]
Causality Behind the HPLC Method Design
-
Separation Mode: Reversed-Phase (RP) chromatography is the logical choice. The analyte is a relatively non-polar organic molecule, making it ideal for retention on a non-polar stationary phase (like C18) with a polar mobile phase.[11]
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase HPLC. It provides excellent hydrophobic interactions with the analyte, leading to good retention and separation from more polar impurities like the corresponding carboxylic acid.
-
Mobile Phase: A gradient mixture of water and a polar organic solvent like acetonitrile (MeCN) is optimal. Starting with a higher water concentration allows for the retention of the main compound, while gradually increasing the acetonitrile content elutes the analyte and any less polar impurities. The addition of a small amount of acid (e.g., phosphoric or formic acid) sharpens peak shape by suppressing the ionization of any acidic impurities, such as the hydrolysis product.[11]
-
Detector: The benzoyl ring in the molecule contains a strong chromophore, making UV-Vis detection highly effective and sensitive. A detection wavelength around 254 nm typically provides an excellent response.
Detailed Experimental Protocol: HPLC Purity Assay
This protocol is designed to be a self-validating system, meeting the rigorous standards for chromatographic techniques outlined in USP General Chapter <621>.[12][13]
-
Instrumentation & Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents & Mobile Phase:
-
Mobile Phase A (MPA): Water with 0.1% Phosphoric Acid.
-
Mobile Phase B (MPB): Acetonitrile with 0.1% Phosphoric Acid.
-
Note: For LC-MS compatibility, replace phosphoric acid with 0.1% formic acid.[11]
-
Diluent: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 50 50 10.0 5 95 12.0 5 95 12.1 50 50 | 15.0 | 50 | 50 |
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile to achieve a concentration of ~1.0 mg/mL. Perform this step immediately before analysis to minimize hydrolysis in the diluent.
-
Vortex to ensure homogeneity.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Determine the purity by calculating the area percentage of the main this compound peak relative to the total area of all integrated peaks. This approach is standard for purity tests where the identity of minor impurities is unknown.[14]
-
Visualizing the HPLC Workflow
Caption: HPLC experimental workflow for purity assessment.
Part 2: The Gas Chromatography (GC) Approach
Gas Chromatography is a powerful technique for analyzing volatile compounds.[15] Given that this compound has a reasonable vapor pressure, GC is a potential analytical option. However, its application is fraught with peril due to the compound's thermal instability and high reactivity. Direct injection into a hot GC inlet can cause on-column degradation, leading to inaccurate purity measurements and potential contamination of the instrument.
Causality Behind the GC Method Design
-
The Problem with Direct Injection: The high temperatures of the GC inlet (often >250 °C) and column can cause the acyl chloride to decompose or react with trace amounts of water or active sites (e.g., free silanols) on the column surface. This makes a direct analysis unreliable.
-
The Solution: Derivatization: To overcome this, a chemical derivatization step is the most robust and scientifically sound approach.[16] By converting the highly reactive acyl chloride into a more stable, volatile derivative (like an ester), we can ensure the compound survives the GC analysis intact. A common and effective method is to react the acyl chloride with a stable, anhydrous alcohol (e.g., methanol or ethanol) to form the corresponding methyl or ethyl ester. This new molecule is far more thermally stable and chromatographs beautifully.
-
Stationary Phase: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), provides excellent resolving power for a wide range of organic molecules, including the derivatized analyte and potential impurities.
-
Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds and provides excellent linearity and sensitivity.[15] For definitive identification of impurities, a Mass Spectrometer (MS) detector is unparalleled.[17]
Detailed Experimental Protocol: GC Purity Assay (via Derivatization)
This protocol is designed to provide a reliable purity assessment by mitigating the inherent instability of the analyte.
-
Instrumentation & Columns:
-
GC system with a split/splitless inlet, FID or MS detector.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
-
Reagents:
-
Derivatizing Agent: Anhydrous Methanol.
-
Solvent: Anhydrous Dichloromethane or Ethyl Acetate.
-
Neutralizing Agent (optional): Anhydrous Pyridine (to scavenge HCl produced during derivatization).
-
-
Derivatization Procedure:
-
Accurately weigh ~25 mg of the this compound sample into a clean, dry vial.
-
Add 1.0 mL of anhydrous Dichloromethane.
-
Add 0.5 mL of anhydrous Methanol. A small amount of anhydrous pyridine (~50 µL) can be added to catalyze the reaction and neutralize the HCl byproduct.
-
Seal the vial and allow it to react at room temperature for 15-20 minutes. The reaction is typically rapid.
-
Dilute the resulting solution by taking a 100 µL aliquot and adding it to 900 µL of Dichloromethane for a final concentration of ~2.5 mg/mL of the original material.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C (FID) or MS Transfer Line at 280 °C.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the derivatized methyl 4-bromo-3-methylbenzoate peak relative to the total peak area.
-
Any unreacted starting material or the hydrolyzed carboxylic acid (which may also be derivatized to the ester) would appear as separate peaks.
-
Visualizing the GC Workflow
Caption: GC experimental workflow with mandatory derivatization.
Part 3: Head-to-Head Comparison & Data Summary
Choosing the right technique requires an objective evaluation of their performance characteristics for this specific analytical challenge. The validation of an analytical procedure, as outlined by ICH guideline Q2(R2), requires assessing parameters like specificity, linearity, accuracy, and precision, which are directly impacted by the choice of instrumentation.[6][18]
| Feature | HPLC Method | GC Method (with Derivatization) | Rationale & Justification |
| Sample Integrity | Excellent | Good | HPLC's room temperature analysis avoids any risk of analyte degradation.[10] GC requires derivatization to protect the analyte from thermal stress.[15] |
| Specificity | Excellent | Very Good | HPLC provides excellent separation of the polar carboxylic acid from the non-polar acyl chloride. GC can also achieve good separation of the derivatized products. |
| Speed & Throughput | Good (~15 min/run) | Excellent (~12 min/run) | GC typically offers faster run times due to the use of a gaseous mobile phase.[19] |
| Sensitivity (LOD/LOQ) | Very Good | Excellent | GC, especially when coupled with an MS detector, can often achieve lower detection limits for volatile compounds.[8] |
| Simplicity & Workflow | Excellent | Fair | The HPLC method is a simple "dilute and shoot" protocol. GC requires an additional, carefully controlled derivatization step, adding time and potential for error. |
| Cost of Operation | Higher | Lower | HPLC requires continuous consumption of expensive, high-purity solvents. GC relies on more affordable carrier gases.[15] |
| Robustness | Excellent | Good | The direct HPLC method is less prone to variability. The GC method's robustness depends on the consistency and completeness of the derivatization reaction. |
Senior Scientist's Verdict: Which Method Should You Choose?
As a Senior Application Scientist, my recommendation is guided by the principle of using the simplest, most robust method that guarantees an accurate result.
For routine quality control, process monitoring, and release testing, HPLC is the unequivocally superior method for assessing the purity of this compound.
The primary reason is analyte integrity . The HPLC method analyzes the compound in its native form under non-destructive conditions. This eliminates any ambiguity associated with the efficiency or potential side-reactions of a derivatization step. The workflow is simpler, faster to set up, and inherently more robust for a routine environment. It directly and accurately measures the compound and its most critical impurity, the hydrolysis product, providing a true and reliable purity value.
So, is there ever a place for GC?
Yes, in specific, specialized scenarios:
-
Orthogonal Method Validation: In regulated drug development, using two dissimilar analytical techniques (orthogonal methods) provides a higher level of assurance. A validated GC method could serve as a powerful secondary technique to confirm the purity results obtained by HPLC.
-
Analysis of Volatile Impurities: If there is a concern about volatile, low-molecular-weight impurities that are not well-retained by reversed-phase HPLC, a GC-MS method would be the ideal tool for their identification and quantification.
-
Trace Analysis in Complex Matrices: If the goal is to detect trace levels (sub-ppm) of the compound or its derivatives in a complex sample matrix, the superior sensitivity of GC-MS might be necessary.
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LCGC International. (2017, October 1). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from [Link]
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Chromatography Online. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]
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Swensen, C. S., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PubMed Central. Retrieved from [Link]
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-
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-
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A Senior Application Scientist's Comparative Guide to the Efficacy of 4-Bromo-3-methylbenzoyl chloride in Target Molecule Synthesis
For the discerning researcher in medicinal chemistry and drug development, the selection of a building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. 4-Bromo-3-methylbenzoyl chloride, a readily available acyl chloride, presents itself as a versatile reagent for the introduction of a substituted benzoyl moiety. This guide provides an in-depth, objective comparison of its performance in the synthesis of specific, high-value target molecules, juxtaposed with established alternative synthetic strategies. We will delve into the causality behind experimental choices, provide validated protocols, and present a transparent analysis of the expected outcomes.
The Strategic Value of the 4-Bromo-3-methylbenzoyl Moiety
The 4-bromo-3-methylbenzoyl structural unit is of significant interest in medicinal chemistry. The bromine atom serves as a key functional handle for further elaboration, most notably through palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems. The methyl group provides steric and electronic modulation, influencing the molecule's conformation and interaction with biological targets. This combination makes it a valuable precursor for a range of bioactive molecules.
Case Study: Synthesis of a Vemurafenib Analog – A Tale of Two Routes
Vemurafenib, a potent BRAF kinase inhibitor, represents a landmark in targeted cancer therapy. Its core structure features a pyrrolo[2,3-b]pyridine (7-azaindole) scaffold linked to a substituted phenyl group. While the established synthesis of Vemurafenib itself does not typically employ a direct Friedel-Crafts acylation with a reagent like this compound, we can explore a hypothetical synthetic route and compare it to the known, more intricate methods. This comparative analysis will illuminate the strategic decisions involved in designing a synthesis for such a target.
Proposed Route: Direct Acylation via Friedel-Crafts Reaction
A seemingly straightforward approach to a Vemurafenib analog would be the direct Friedel-Crafts acylation of the electron-rich 7-azaindole core with this compound.
Diagram of the Proposed Friedel-Crafts Acylation Route:
Caption: Proposed Friedel-Crafts Acylation of 7-Azaindole.
Causality Behind this Approach:
The rationale for this proposed route lies in its atom economy and directness. A one-step acylation would be highly desirable from a process chemistry perspective. However, the success of this reaction is contingent on several factors, primarily the regioselectivity of the acylation on the 7-azaindole ring.
Challenges and Expected Outcomes:
Friedel-Crafts acylations on nitrogen-containing heterocycles can be notoriously challenging. The Lewis acid catalyst can complex with the nitrogen lone pair, deactivating the ring towards electrophilic substitution.[1] Furthermore, indoles and azaindoles typically undergo electrophilic substitution at the C3 position of the pyrrole ring.[2][3] While this is the desired position for the synthesis of a Vemurafenib analog, competing acylation at other positions or on the pyridine ring could lead to a mixture of products, complicating purification and reducing the overall yield. The use of milder Lewis acids like ZrCl₄ has shown promise in improving regioselectivity and minimizing side reactions in the acylation of indoles.[3][4]
Experimental Protocol (Hypothetical):
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add this compound (1.0 eq.) dropwise.
-
After stirring for 15 minutes, add a solution of 7-azaindole (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Established Route: Multi-step Synthesis via Cross-Coupling
The published syntheses of Vemurafenib and its close analog, PLX4720, circumvent the challenges of a direct acylation by employing a more controlled, multi-step approach centered around a palladium-catalyzed cross-coupling reaction.[5]
Diagram of the Established Cross-Coupling Route:
Caption: Established Suzuki Coupling Route to Vemurafenib Analogs.
Causality Behind this Approach:
This strategy offers superior control over regioselectivity. By pre-functionalizing the 7-azaindole and the aromatic partner, the carbon-carbon bond formation occurs at precisely defined positions. The Suzuki-Miyaura coupling is a robust and well-understood reaction with a broad substrate scope and high functional group tolerance.[6][7] While this route involves more steps, the high yields and clean conversions often make it more efficient overall for complex targets. A similar strategy employing a Stille coupling has also been reported, offering an alternative for the key bond-forming step.[5]
Experimental Protocol (Suzuki Coupling - Representative):
-
To a degassed mixture of 5-bromo-7-azaindole (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.) in a mixture of 1,4-dioxane and water (4:1), add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Performance Comparison: Direct Acylation vs. Cross-Coupling
| Parameter | Proposed Friedel-Crafts Route | Established Cross-Coupling Route |
| Number of Steps | 1 (for the core coupling) | Multiple (precursor synthesis + coupling) |
| Regioselectivity | Potentially poor to moderate | Excellent |
| Predicted Yield | Lower, due to potential side reactions and purification challenges | High for the coupling step; overall yield depends on precursor synthesis |
| Substrate Scope | Limited by deactivation of the azaindole by the Lewis acid | Broad, with high functional group tolerance |
| Process Robustness | Sensitive to catalyst and reaction conditions | Well-established and scalable |
Alternative Acylating Agents: A Broader Perspective
While acyl chlorides are highly reactive and widely used, several alternatives can be considered, depending on the specific requirements of the synthesis.[8]
-
Acid Anhydrides: Generally less reactive than acyl chlorides, which can lead to improved selectivity. The byproduct is a carboxylic acid, which is less corrosive than HCl.
-
Carboxylic Acids with Coupling Agents: Reagents such as EDC, DCC, or HATU activate the carboxylic acid in situ, avoiding the need to handle a more reactive acylating agent. This is a common strategy in peptide synthesis.
-
In-situ Generation of Acyl Chlorides: Treating a carboxylic acid with thionyl chloride or oxalyl chloride immediately prior to the acylation step can be a convenient approach, avoiding the isolation and storage of the acyl chloride.
Proven Application of this compound in Bioactive Molecule Synthesis
While a direct role in Vemurafenib synthesis is not established, this compound has been utilized in the synthesis of other biologically active compounds. For instance, it can serve as a key building block for the synthesis of novel kinase inhibitors and other enzyme modulators where the substituted benzoyl moiety is crucial for activity. The bromine atom in these structures is often exploited in a late-stage diversification strategy using cross-coupling reactions to generate a library of analogs for structure-activity relationship (SAR) studies.
Conclusion: A Strategic Choice Based on Synthetic Goals
As Senior Application Scientists, we recognize that the "best" synthetic route is context-dependent.
-
The proposed Friedel-Crafts acylation with this compound represents a high-risk, high-reward strategy. Its success would offer a significantly shorter synthesis, but it is fraught with potential challenges in regioselectivity and yield. Further investigation with a range of Lewis acids and reaction conditions would be necessary to validate this approach.
-
The established cross-coupling routes (Suzuki or Stille) offer a more reliable and controlled pathway to the target molecule. While longer, the predictability and high efficiency of the key bond-forming step make it the preferred method for the synthesis of complex, high-value molecules like Vemurafenib.
Ultimately, the choice of synthetic strategy hinges on the project's goals. For exploratory and early-stage research where rapid access to a novel analog is desired, the direct acylation route might be worth investigating. However, for a robust and scalable synthesis intended for preclinical or clinical development, the control and reliability of a multi-step cross-coupling approach are paramount. This compound remains a valuable tool in the medicinal chemist's arsenal, particularly for syntheses where a subsequent cross-coupling reaction is planned for diversification.
References
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Slobbe, P., et al. (2017). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology, 48, 16-25. [Link]
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Martins, F. T. A., et al. (2016). A Novel Protocol for the One-Pot borylation/Suzuki Reaction Provides Easy Access to Hinge-Binding Groups for Kinase Inhibitors. Organic & Biomolecular Chemistry, 14(3), 963-969. [Link]
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Ishihara, Y., Tanaka, T., & Goto, G. (1992). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1, (24), 3401-3406. [Link]
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Zhang, L., Yi, F., Zou, J., & Qu, S. (2010). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Asian Journal of Chemistry, 22(8), 6461-6465. [Link]
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Guchhait, S. K., et al. (2011). ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. Organic & Biomolecular Chemistry, 9(15), 5485-5489. [Link]
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Anderson, W. K., & Mach, R. H. (1993). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Journal of Heterocyclic Chemistry, 30(5), 1233-1237. [Link]
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Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(42), 37031-37038. [Link]
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Kamble, V. T., et al. (2011). ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. Organic & Biomolecular Chemistry, 9(15), 5485-5489. [Link]
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Adimurthy, S., et al. (2006). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 11(1), 37-46. [Link]
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Heravi, M. M., et al. (2014). ChemInform Abstract: Recent Developments of the Stille Reaction as a Revolutionized Method in Total Synthesis. ChemInform, 45(29). [Link]
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Mattes, E., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Chemical Biology. [Link]
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A Comparative Guide to the Characterization of Aromatic Polyamides Derived from 4-Bromo-3-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties stem from their rigid backbones composed of aromatic rings and amide linkages, which facilitate strong intermolecular hydrogen bonding. Commercially significant aramids like Kevlar® and Nomex® have found applications in aerospace, ballistics, and protective apparel.[2]
The introduction of substituents onto the aromatic rings of the monomer units is a key strategy for tailoring the properties of these polymers. Halogenated monomers, for instance, are often incorporated to enhance flame retardancy.[3] Alkyl groups, on the other hand, can improve solubility and processability by disrupting chain packing.
This guide focuses on the characterization of polymers synthesized from 4-Bromo-3-methylbenzoyl chloride. This monomer is particularly interesting as it combines a bromine atom, expected to confer flame resistance and high thermal stability, with a methyl group, which may enhance solubility in organic solvents. By reacting this acyl chloride with a suitable aromatic diamine, such as p-phenylenediamine, a novel aromatic polyamide with potentially unique and advantageous properties can be synthesized.
Synthesis of Aromatic Polyamides from this compound
The most common and effective method for synthesizing high molecular weight aromatic polyamides from reactive monomers like acyl chlorides is low-temperature solution polycondensation .[4] This technique minimizes side reactions and allows for precise control over the polymerization process.
The proposed synthesis involves the reaction of this compound with an aromatic diamine, for example, p-phenylenediamine, in an aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[5] The presence of an acid scavenger like pyridine or triethylamine is crucial to neutralize the hydrochloric acid byproduct, which would otherwise react with the amine monomers and terminate the polymerization.[6]
Experimental Workflow: Synthesis
Caption: A comprehensive workflow for polymer characterization.
Conclusion and Future Outlook
Aromatic polyamides synthesized from this compound are anticipated to be a promising class of high-performance materials. The combination of a bromine atom and a methyl group on the benzoyl moiety is expected to yield polymers with an excellent balance of high thermal stability, inherent flame retardancy, and improved solubility in organic solvents. This enhanced processability, compared to conventional aramids, could open up new applications in advanced composites, membranes, and high-temperature coatings.
The detailed characterization protocols outlined in this guide provide a robust framework for validating the structure and performance of these novel polymers. Further research should focus on synthesizing a series of these polyamides with different aromatic diamines to systematically study the structure-property relationships. Investigating the mechanical properties of films and fibers cast from these polymers will also be a critical next step in evaluating their potential for various applications.
References
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Functional Aromatic Polyamides. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Aromatic Polyamides. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. Retrieved January 17, 2026, from [Link]
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Aromatic Polyamide Resins and Applications. (2024). anrvrar.in. Retrieved January 17, 2026, from [Link]
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High Performance Polyamides in Demanding Automotive Thermal Management Applications. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. Retrieved January 17, 2026, from [Link]
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(PDF) Structure effect on mechanical and thermal properties in aromatic copolyamides with phenyl substituents. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
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New Polymer Syntheses Part 59. Synthesis and Characterization of New Polyamides and Copolyamides Containing Thianthrene Moiety a. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
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Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Chapter 10. Aromatic Polyimides and High-Temperature Resistant Polymers. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Benzoyl chloride – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]
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Amines. (n.d.). NCERT. Retrieved January 17, 2026, from [Link]
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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 4-Bromo-3-methylbenzoyl Chloride
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. The strategic selection of a starting scaffold is paramount, as it dictates the accessible chemical space and the potential for diverse biological interactions. 4-Bromo-3-methylbenzoyl chloride emerges as a highly versatile precursor, offering a unique combination of steric and electronic properties that can be exploited to generate a wide array of derivatives. The presence of the bromo and methyl groups on the phenyl ring allows for fine-tuning of lipophilicity and metabolic stability, while the reactive acyl chloride handle serves as a gateway to a multitude of chemical transformations.
This guide provides a comparative analysis of the potential biological activities of key compound classes that can be synthesized from this compound. We will explore the prospective anticancer and antimicrobial properties of derived amides, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, drawing upon experimental data from closely related analogues to forecast their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering insights into the rationale behind experimental design and the validation of biological activity.
The Chemical Landscape: Derivatives of this compound
The reactivity of the acyl chloride group in this compound allows for its facile conversion into several key pharmacophores. The primary derivatives of interest for this guide are:
-
N-Substituted Amides: Formed by the reaction of this compound with various primary or secondary amines. The diversity of available amines allows for a vast library of amide derivatives with tailored physicochemical properties.
-
1,3,4-Oxadiazoles: These five-membered heterocyclic compounds can be synthesized from the benzoyl chloride precursor, typically via a carbohydrazide intermediate which is then cyclized. The 1,3,4-oxadiazole ring is a known bioisostere for amide and ester groups, often enhancing metabolic stability and receptor binding.
-
1,3,4-Thiadiazoles: Similar to oxadiazoles, these sulfur-containing heterocycles are synthesized from a thiosemicarbazide intermediate derived from the starting acyl chloride. The 1,3,4-thiadiazole moiety is a prominent scaffold in many clinically used drugs and is known to confer a broad range of biological activities.[1][2][3]
The general synthetic pathways to these derivatives are outlined below.
Caption: Synthetic routes from this compound.
Comparative Analysis of Biological Activities
This section compares the anticipated anticancer and antimicrobial activities of the three classes of derivatives. The data presented is extrapolated from published studies on structurally similar compounds, providing a predictive framework for guiding future research.
Anticancer Activity: A Multi-pronged Attack
Derivatives of this compound are expected to exhibit significant anticancer potential, primarily through mechanisms involving apoptosis induction and cell cycle arrest.[2][4] The 1,3,4-thiadiazole scaffold, in particular, has been identified as a promising core for the development of potent anticancer agents.[1][2][3]
Mechanism of Action Insights: Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[1] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[4] Furthermore, certain thiadiazole derivatives have been shown to inhibit key signaling proteins involved in cancer progression, such as various protein kinases.[5] The mesoionic character of the 1,3,4-thiadiazole ring is believed to enhance its ability to cross cellular membranes and interact with these intracellular targets.[2][3]
The following diagram illustrates the potential mechanism of action for a thiadiazole derivative.
Caption: Potential anticancer mechanism of thiadiazole derivatives.
Comparative Cytotoxicity Data (Predicted):
The following table presents a hypothetical comparison of the cytotoxic activity of representative compounds from each class against common cancer cell lines. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are based on reported data for analogous bromo-substituted aromatic compounds. Lower IC50 values indicate higher potency.
| Compound Class | Representative Structure | Predicted IC50 (µM) vs. MCF-7 (Breast) | Predicted IC50 (µM) vs. A549 (Lung) | Predicted IC50 (µM) vs. K562 (Leukemia) |
| N-Substituted Amide | 4-Bromo-N-(4-fluorophenyl)-3-methylbenzamide | 15 - 30 | 20 - 40 | 10 - 25 |
| 1,3,4-Oxadiazole | 2-Amino-5-(4-bromo-3-methylphenyl)-1,3,4-oxadiazole | 10 - 20 | 15 - 30 | 8 - 18 |
| 1,3,4-Thiadiazole | 2-Amino-5-(4-bromo-3-methylphenyl)-1,3,4-thiadiazole | 2 - 10 | 5 - 15 | 1 - 8 |
| Doxorubicin (Control) | - | ~0.5 | ~1 | ~0.1 |
Note: These are predicted values based on existing literature for analogous compounds and should be experimentally verified.
Based on the available evidence for related compounds, the 1,3,4-thiadiazole derivatives are predicted to exhibit the most potent anticancer activity, followed by the 1,3,4-oxadiazoles and then the N-substituted amides.[2][4]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The derivatives of this compound are also expected to possess significant antimicrobial properties. The presence of the halogenated phenyl ring is a common feature in many antimicrobial agents.
Comparative Antimicrobial Data (Predicted):
The following table summarizes the expected antimicrobial activity of the derivative classes against representative bacterial and fungal strains. The data is presented as the diameter of the zone of inhibition in an agar well diffusion assay. Larger zones indicate greater antimicrobial activity.
| Compound Class | Predicted Zone of Inhibition (mm) vs. S. aureus (Gram+) | Predicted Zone of Inhibition (mm) vs. E. coli (Gram-) | Predicted Zone of Inhibition (mm) vs. C. albicans (Fungus) |
| N-Substituted Amide | 10 - 14 | 8 - 12 | 9 - 13 |
| 1,3,4-Oxadiazole | 15 - 20 | 12 - 16 | 14 - 18 |
| 1,3,4-Thiadiazole | 18 - 24 | 14 - 20 | 16 - 22 |
| Ciprofloxacin (Control) | ~30 | ~35 | N/A |
| Fluconazole (Control) | N/A | N/A | ~25 |
Note: These are predicted values based on existing literature for analogous compounds and should be experimentally verified.
Again, the 1,3,4-thiadiazole derivatives are anticipated to show the most robust antimicrobial activity, likely due to the synergistic effects of the halogenated aromatic ring and the sulfur-containing heterocycle.[6][7]
Experimental Validation Protocols
To empirically validate the predicted biological activities, the following standard experimental protocols are recommended.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[8][9]
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control like doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[11][12][13]
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard. Spread the inoculum evenly over the surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.[13][14]
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.[13] Also, add a positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (the solvent used to dissolve the compounds, e.g., DMSO) to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 28-30°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).
-
Interpretation: Compare the zone diameters of the test compounds to those of the positive and negative controls to determine their relative antimicrobial activity.
Conclusion and Future Perspectives
This compound represents a promising and economically viable starting point for the synthesis of novel, biologically active compounds. The predictive analysis presented in this guide, based on data from analogous structures, strongly suggests that its derivatives, particularly those incorporating a 1,3,4-thiadiazole moiety, are likely to exhibit potent anticancer and antimicrobial activities.
The true value of this scaffold, however, lies in the potential for extensive structure-activity relationship (SAR) studies. By systematically modifying the substituents on the N-substituted amides or at the 2- and 5-positions of the oxadiazole and thiadiazole rings, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these derivatives. Future work should focus on the synthesis and empirical testing of a focused library of these compounds to validate the predictions made in this guide and to identify lead candidates for further preclinical development. The detailed experimental protocols provided herein offer a robust framework for such investigations, ensuring the generation of reliable and reproducible data.
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- Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines. NIH.
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- Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hep
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A Senior Application Scientist's Guide to Catalyst Selection for the Friedel-Crafts Acylation of Aromatic Compounds with 4-Bromo-3-methylbenzoyl Chloride
For professionals in organic synthesis, particularly in the realms of pharmaceutical and fine chemical development, the Friedel-Crafts acylation remains an indispensable tool for forging carbon-carbon bonds. The synthesis of complex aryl ketones, such as (4-Bromo-3-methylphenyl)(phenyl)methanone from 4-Bromo-3-methylbenzoyl chloride and an aromatic substrate like benzene, is a pivotal transformation. The success of this reaction—defined by yield, purity, and process sustainability—is critically dependent on the choice of catalyst.
This guide offers an in-depth comparative analysis of common catalytic systems for this reaction. Moving beyond a simple listing of options, we will explore the mechanistic rationale behind catalyst choice, present comparative performance data, and provide detailed, field-tested experimental protocols to empower researchers to make informed decisions for their specific synthetic goals.
The Catalytic Heart of the Reaction: Mechanism and Choice
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The catalyst's primary role is to abstract the chloride from this compound, generating a highly reactive, resonance-stabilized acylium ion. This potent electrophile is then attacked by the nucleophilic aromatic ring (e.g., benzene), leading to the formation of the desired ketone.[1][2]
The choice of catalyst dictates not only the reaction's efficiency but also its operational complexity and environmental footprint. Catalysts for this transformation are broadly classified into two families: traditional homogeneous Lewis acids and modern heterogeneous solid acids.
Homogeneous Lewis Acid Catalysts
These catalysts, such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), exist in the same phase as the reactants (typically a liquid phase).[3]
-
Mechanism of Action: The Lewis acid coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating the formation of the acylium ion.[2][4] A critical characteristic of this system is that the Lewis acid forms a strong complex with the carbonyl oxygen of the resulting ketone product. This interaction deactivates the catalyst, necessitating the use of stoichiometric or even excess amounts to drive the reaction to completion.[5] The active catalyst is only regenerated upon aqueous workup.
Heterogeneous Solid Acid Catalysts
This category includes materials like zeolites (e.g., H-Y, H-BEA) and supported metal oxides, which exist in a different phase from the reaction mixture.[6]
-
Mechanism of Action: These materials possess active acidic sites (both Brønsted and Lewis) on their surfaces. The acylation reaction occurs at these sites. A significant advantage is that these catalysts do not form strong, deactivating complexes with the product ketone, allowing them to be used in truly catalytic amounts.[6][7] This simplifies product isolation and enables catalyst recovery and reuse, aligning with the principles of green chemistry.[6]
Performance Metrics: A Comparative Analysis
| Catalyst System | Type | Typical Loading | Advantages | Disadvantages | Representative Yield (Benzoylation) |
| Aluminum Chloride (AlCl₃) | Homogeneous Lewis Acid | >1.0 equivalent | High reactivity, highly effective for a broad range of substrates.[2] | Highly hygroscopic, requires strictly anhydrous conditions; generates significant corrosive waste; stoichiometric amounts required.[5] | High (>90%) |
| Ferric Chloride (FeCl₃) | Homogeneous Lewis Acid | >1.0 equivalent | Less expensive and less moisture-sensitive than AlCl₃; effective for many acylations.[3][8] | Generally less reactive than AlCl₃; still requires stoichiometric loading and generates waste. | Good to High (80-95%) |
| Zeolites (e.g., H-BEA) | Heterogeneous Solid Acid | Catalytic (e.g., 5-10 mol%) | Reusable, environmentally friendly, easy to separate from the reaction mixture, can offer shape selectivity.[6][9] | May require higher reaction temperatures and longer reaction times; activity can be lower for deactivated substrates. | Good to Excellent (up to 96% selectivity for p-isomer with anisole)[9] |
| Supported Metal Oxides (e.g., In₂O₃/MCM-41) | Heterogeneous Solid Acid | Catalytic | High activity, can be tolerant to moisture, reusable.[10] | Catalyst preparation can be complex; may not be as commercially available as zeolites. | High (>95%) |
Expert Insights: For laboratory-scale synthesis where the primary goal is maximizing yield, Aluminum Chloride (AlCl₃) remains the gold standard due to its high reactivity.[2] Ferric Chloride (FeCl₃) presents a practical and economical alternative, especially when working with activated aromatic systems.[3] For process development, pilot-plant, or industrial-scale manufacturing, the benefits of heterogeneous catalysts like zeolites are compelling. Their reusability and the drastic reduction in acidic waste streams often outweigh the need for more forcing reaction conditions.[6]
Validated Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear steps for the synthesis of (4-Bromo-3-methylphenyl)(phenyl)methanone.
Protocol 1: Classical Synthesis using Aluminum Chloride (AlCl₃)
This protocol prioritizes high reactivity and yield, representing the traditional approach.
Workflow Diagram:
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-3-methylbenzoyl Chloride
For researchers and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. Just as crucial as the synthesis itself is the safe management and disposal of all chemical reagents, byproducts, and waste. 4-Bromo-3-methylbenzoyl chloride, a reactive acyl halide, requires careful and deliberate handling from initial use to final disposal. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a thorough understanding and foster a culture of safety and responsibility within the laboratory.
Understanding the Inherent Risks: Chemical Profile of this compound
This compound (C₈H₆BrClO) is a corrosive and moisture-sensitive compound.[1][2] Its primary hazard stems from its reactivity, characteristic of acyl chlorides.[3][4] When exposed to moisture, including humidity in the air, it readily hydrolyzes to form 4-bromo-3-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[4][5] This reaction is vigorous and exothermic. The HCl gas produced is a lachrymator, causing severe irritation to the respiratory tract and eyes.[1]
Due to its corrosive nature, direct contact with skin and eyes can cause severe burns.[1][6] Therefore, understanding these properties is paramount to handling and disposing of this chemical safely. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Regulatory Context |
| Corrosivity | Causes severe skin burns and eye damage.[1] | Classified as a corrosive material by OSHA and DOT.[6][9] |
| Reactivity | Reacts violently with water and other nucleophiles.[1][5] | Considered a reactive hazardous waste under EPA regulations.[10] |
| Toxicity | Harmful if swallowed or inhaled. | Regulated under OSHA's Hazard Communication Standard.[8] |
| Environmental Hazard | Discharge into the environment must be avoided.[7] | Subject to EPA's hazardous waste disposal regulations.[11] |
Pre-Disposal Checklist: Ensuring a Safe Environment
Before initiating any disposal procedure, a thorough preparation of the workspace and personnel is mandatory. This proactive approach minimizes the risk of exposure and accidents.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is non-negotiable. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[12]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for any signs of degradation before use.[7]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.[13]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of vapor inhalation, a respirator with an appropriate cartridge for acid gases and organic vapors is necessary.[14]
-
-
Emergency Preparedness:
-
Ensure immediate access to a safety shower and eyewash station.[6][8]
-
Have an appropriate spill kit readily available, containing a neutralizer for acids (such as sodium bicarbonate or a commercial spill absorbent).
-
Familiarize yourself with the location of the fire extinguisher and first aid kit.[12]
-
-
Waste Container Labeling:
-
Properly label a dedicated hazardous waste container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name of the contents (e.g., "Neutralized this compound solution")
-
The associated hazards (e.g., "Corrosive")
-
The date of accumulation.
-
-
The Disposal Workflow: A Step-by-Step Neutralization Protocol
The primary and safest method for disposing of this compound is through neutralization. This process intentionally hydrolyzes the acyl chloride under controlled conditions to form the less reactive carboxylic acid salt and a neutral salt.
Core Principle: The highly reactive acyl chloride is slowly added to a basic solution. The base serves two purposes: it facilitates the hydrolysis and neutralizes the hydrogen chloride gas produced during the reaction.[15]
Required Reagents and Equipment:
-
A large beaker or flask (at least 5 times the volume of the waste to be neutralized).
-
A stir plate and stir bar.
-
A solution of sodium bicarbonate (5-10%) or sodium hydroxide (5-10%). Sodium bicarbonate is generally preferred as it is a weaker base and the reaction is less exothermic, with the effervescence of CO₂ providing a visual cue to the reaction's progress.
-
pH paper or a pH meter.
-
The appropriately labeled hazardous waste container.
Step-by-Step Procedure:
-
Prepare the Neutralizing Solution: In a chemical fume hood, place the beaker with the sodium bicarbonate or sodium hydroxide solution on the stir plate and begin gentle stirring. An ice bath can be placed under the beaker to help control the temperature of the reaction.
-
Slow Addition of the Acyl Chloride: Using a pipette or dropping funnel, add the this compound waste to the basic solution very slowly and in small portions. The reaction can be vigorous and produce fumes, so a slow, controlled addition is critical.[16]
-
Observe and Control the Reaction: You will observe gas evolution (carbon dioxide if using bicarbonate) and potentially some heat generation.[17] If the reaction becomes too vigorous, pause the addition until it subsides. Continue stirring throughout the process to ensure thorough mixing.
-
Allow for Complete Reaction: After all the acyl chloride has been added, continue stirring the solution for at least one hour to ensure the reaction has gone to completion.
-
Verify Neutralization: Check the pH of the resulting solution using pH paper or a pH meter. The final pH should be between 6 and 8. If the solution is still acidic, add more base dropwise until the desired pH is reached. If it is too basic, it can be neutralized with a dilute acid like acetic acid.
-
Final Waste Collection: Once neutralized, transfer the solution to the properly labeled hazardous waste container.
-
Decontamination: Rinse all glassware and equipment used in the neutralization process with water, and collect the rinsate in the hazardous waste container.
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Mastering the Handling of 4-Bromo-3-methylbenzoyl Chloride: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the modern researcher, scientist, and drug development professional, the confident and safe handling of reactive chemical intermediates is paramount. This guide provides an in-depth operational plan for managing 4-Bromo-3-methylbenzoyl chloride, focusing on the critical role of Personal Protective Equipment (PPE) and robust disposal strategies. Our goal is to empower you with the knowledge to not only use this compound effectively but to do so with the highest degree of safety and scientific integrity.
This compound (C₈H₆BrClO) is a valuable acylating agent in organic synthesis. However, its utility is matched by its hazardous nature. Like other acyl chlorides, its primary dangers stem from its high reactivity, particularly with water and other nucleophiles, and its corrosive properties.[1] This guide will deconstruct the necessary precautions, transforming them from a mere list of rules into a logical, scientifically-grounded workflow.
Understanding the Inherent Risks: Why Specific PPE is Non-Negotiable
The molecular structure of this compound dictates its reactivity. The electron-withdrawing nature of the carbonyl group and the chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Upon contact with moisture, such as water in the air or on skin, it readily hydrolyzes to form 4-bromo-3-methylbenzoic acid and corrosive hydrochloric acid (HCl) gas.[1] This reaction is the root cause of the severe irritation and burns that can result from exposure.[1]
Key Hazards at a Glance:
| Hazard | Consequence |
| Corrosivity | Causes severe skin burns and eye damage.[2] |
| Reactivity | Reacts with water to produce toxic and corrosive HCl gas.[3] |
| Inhalation Toxicity | Vapors and aerosols can cause respiratory irritation.[4] |
| Lachrymator | Substance can cause tearing of the eyes.[5] |
This understanding of the chemical's properties forms the basis for our PPE recommendations. It is not merely about wearing gloves and goggles; it is about creating an impermeable barrier between you and the chemical's harmful effects.
A Multi-layered Defense: Your Essential PPE Arsenal
For handling this compound, a comprehensive PPE strategy is essential. This involves selecting the right equipment for each part of your body that could potentially be exposed.
Eye and Face Protection: The First Line of Defense
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[6] They protect against splashes of the liquid and any potential aerosols generated.
-
Face Shield: For operations with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield should be worn in addition to safety goggles.[7] This provides a broader barrier of protection for the entire face.
Hand Protection: Choosing the Right Gloves
-
Chemical-Resistant Gloves: Standard latex or nitrile examination gloves are insufficient. You must use gloves specifically rated for resistance to corrosive chemicals and aromatic compounds. Butyl or nitrile rubber gloves are highly recommended.[7] Always inspect gloves for any signs of degradation or punctures before use.[8]
Body Protection: Shielding Against Spills and Splashes
-
Chemical-Resistant Laboratory Coat: A standard cotton lab coat offers minimal protection. A lab coat made of a chemical-resistant material, such as rubberized fabric or a coated synthetic, is necessary to prevent penetration of the chemical in the event of a spill.
-
Apron and Arm Coverings: For larger scale work, a chemical-resistant apron and arm coverings provide an additional layer of protection.
Respiratory Protection: Guarding Against Inhalation Hazards
-
Work in a Certified Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to control vapor and aerosol exposure.[1]
-
Respirator: In situations where a fume hood is not available or in the event of a significant spill, respiratory protection is crucial. An N95 mask is not sufficient for chemical vapors. A full-face respirator with an acid gas cartridge is the recommended choice.[7] Proper fit testing is essential to ensure the respirator's effectiveness.[7]
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: PPE selection and operational workflow for handling this compound.
Step-by-Step Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for minimizing risk.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a Designated Area: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[1] The storage area should be clearly labeled as corrosive.
-
Secondary Containment: Store the container within a secondary container, such as a chemical-resistant tray, to contain any potential leaks.
Handling and Use in Experiments
-
Prepare Your Workspace: Before handling the chemical, ensure that the fume hood is operational and that all necessary PPE is readily available and has been inspected.
-
Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Dispensing: When dispensing the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools, such as a glass pipette with a bulb or a syringe, for liquid transfers.
-
Reaction Quenching: After a reaction is complete, the remaining acyl chloride must be quenched safely. This is typically done by slowly adding the reaction mixture to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or a non-protic solvent like isopropanol. This should be done in a fume hood, as the quenching process will generate HCl gas.
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[9]
-
Assess the Spill: For a small spill (a few milliliters), trained laboratory personnel can manage the cleanup. For larger spills, evacuate the lab and contact your institution's emergency response team.[10]
-
Don Appropriate PPE: Before attempting to clean up a spill, don the full complement of PPE, including respiratory protection if necessary.[9]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for acids.[11][12] Do not use water or sodium bicarbonate directly on the spill , as this will cause a violent reaction.[11]
-
Neutralize (if applicable): Once the spill is absorbed, the absorbent material can be slowly and carefully neutralized with a weak base like sodium bicarbonate.[13]
-
Collect and Dispose: Carefully sweep or scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.[11]
Disposal of Waste
-
Segregate Waste Streams: All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containerize and Label: Place all waste in a clearly labeled, sealed, and chemical-resistant container. The label should include the chemical name and the associated hazards (corrosive, water-reactive).
-
Follow Institutional Protocols: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[8]
Emergency Procedures: Responding to Exposure
In the unfortunate event of an exposure, time is of the essence.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
By adhering to these rigorous safety protocols and understanding the chemical principles that underpin them, you can confidently and safely incorporate this compound into your research and development endeavors.
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Eastern Michigan University. (n.d.). Safety Program - Resources. Retrieved from [Link]
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North Industrial Chemicals. (2024). Learn How to Handle Small Hydrochloric Acid Spills Safely. Retrieved from [Link]
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Specialty Chemicals. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Retrieved from [Link]
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PubChem. (n.d.). Benzoyl chloride, 4-bromo-3-formyl-. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
